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  • Product: trans-2-Cyanocyclobutanecarboxamide
  • CAS: 16200-68-3

Core Science & Biosynthesis

Foundational

trans-2-Cyanocyclobutanecarboxamide: Structural Dynamics, Physicochemical Properties, and Synthetic Methodologies

Executive Summary In contemporary medicinal chemistry, conformationally restricted scaffolds are paramount for optimizing target engagement and improving pharmacokinetic profiles. trans-2-Cyanocyclobutanecarboxamide (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, conformationally restricted scaffolds are paramount for optimizing target engagement and improving pharmacokinetic profiles. trans-2-Cyanocyclobutanecarboxamide (CAS: 16200-68-3) is a highly versatile, bifunctional cyclobutane derivative. By presenting both a hydrogen-bond donating/accepting carboxamide and a linear, electron-withdrawing nitrile group on a rigid four-membered ring, this molecule serves as an excellent bioisostere for flexible aliphatic chains and para-substituted benzenes. This technical whitepaper details the physicochemical properties, structural nuances, and field-proven synthetic methodologies for this critical building block.

Structural Significance & Nomenclature Nuances

The cyclobutane ring is not entirely planar; it adopts a "puckered" conformation to relieve torsional strain (Pitzer strain) between eclipsing hydrogen atoms. In the trans-1,2-disubstituted configuration, the cyano and carboxamide groups occupy pseudo-equatorial positions, minimizing steric clash (1,3-diaxial interactions are absent, but vicinal repulsion is mitigated).

Expert Note on Nomenclature: While the traditional and widely accepted literature name is trans-2-cyanocyclobutanecarboxamide, strict IUPAC Cahn-Ingold-Prelog (CIP) priority rules for the (1R,2R) enantiomer sometimes generate the systematic name cis-(1R,2R)-2-cyanocyclobutane-1-carboxamide . Regardless of the systematic prefix, the functional groups reside on opposite faces of the mean ring plane.

Physicochemical Profiling

Understanding the physical properties of trans-2-Cyanocyclobutanecarboxamide is critical for downstream purification and formulation. The molecule exhibits a highly polar surface area due to its bifunctionality, resulting in a negative partition coefficient (XLogP3), indicating high aqueous solubility.

Table 1: Quantitative Physicochemical Data
PropertyValueSource
CAS Registry Number 16200-68-3
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
Topological Polar Surface Area (TPSA) 66.9 Ų
Density ~1.17 g/cm³
Boiling Point 389.4 °C at 760 mmHg
Flash Point 189.3 °C
XLogP3 (Lipophilicity) -0.7

Synthetic Methodologies & Protocols

Synthesizing asymmetric cyclobutanes requires strict control over stereochemistry. There are two primary approaches to generating trans-2-Cyanocyclobutanecarboxamide:

Approach A: Selective Mono-Hydration of Dinitriles

Starting from trans-1,2-cyclobutanedicarbonitrile, one cyano group can be selectively hydrated to an amide. Traditional acid/base hydrolysis often fails here, leading to over-hydrolysis (yielding carboxylic acids) or poor selectivity . Modern, high-yield alternatives employ Osmium-N-Heterocyclic Carbene (Os-NHC) catalysts or continuous flow chemistry over amorphous Manganese Dioxide (MnO₂) to arrest the reaction precisely at the amide stage.

Approach B: Amidation of trans-2-Cyanocyclobutanecarboxylic Acid (Standard Protocol)

For researchers lacking specialized flow equipment or rare-earth catalysts, the direct amidation of trans-2-cyanocyclobutanecarboxylic acid is the most robust, self-validating route.

Causality & Reagent Selection
  • Why EDC/HOBt instead of SOCl₂? Thionyl chloride (SOCl₂) forms highly reactive acid chlorides that can undergo ketene formation via deprotonation of the α -carbon. This destroys the trans stereocenter, leading to racemic or cis-epimerized mixtures. EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupled with HOBt (Hydroxybenzotriazole) operates under mild conditions, forming a stable active ester that strictly preserves the trans configuration.

  • Why NH₄Cl and DIPEA? Gaseous ammonia is difficult to quantify and handle safely. Ammonium chloride (NH₄Cl) acts as a stable, solid ammonia surrogate. DIPEA (N,N-Diisopropylethylamine) is a sterically hindered, non-nucleophilic base that neutralizes the HCl from EDC and deprotonates NH₄Cl in situ to release ammonia for the nucleophilic attack, without interfering with the active ester.

Step-by-Step Experimental Protocol
  • Activation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve trans-2-cyanocyclobutanecarboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration). Cool the solution to 0 °C using an ice bath.

  • Active Ester Formation: Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) sequentially. Stir the mixture at 0 °C for 30 minutes to ensure complete conversion to the HOBt-active ester.

  • Nucleophilic Addition: Add finely ground NH₄Cl (2.0 equiv) in one portion. Immediately begin dropwise addition of DIPEA (3.0 equiv) via syringe over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Reaction completion can be monitored via TLC (loss of the carboxylic acid spot).

  • Self-Validating Workup:

    • Quench the reaction with a 10-fold volume of distilled water and extract three times with Ethyl Acetate (EtOAc).

    • Wash 1 (1M HCl): Protonates and removes excess DIPEA and the water-soluble urea byproduct of EDC.

    • Wash 2 (Saturated NaHCO₃): Deprotonates and extracts any unreacted starting carboxylic acid and liberated HOBt into the aqueous layer.

    • Wash 3 (Brine): Removes residual water from the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be recrystallized from hot ethanol/water to yield pure trans-2-Cyanocyclobutanecarboxamide.

Mechanistic Workflow & Visualization

The following diagram illustrates the logical progression from symmetric starting materials to the final desymmetrized API scaffold.

Pathway Start trans-1,2-Cyclobutanedicarboxylic Acid (Starting Material) Step1 Desymmetrization (Mono-Amidation & Dehydration) Start->Step1 Int1 trans-2-Cyanocyclobutanecarboxylic Acid (Key Intermediate) Step1->Int1 Step2 Carboxyl Activation (EDC·HCl, HOBt, DIPEA) Int1->Step2 Activation Step3 Nucleophilic Addition (NH4Cl) Step2->Step3 Active Ester Target trans-2-Cyanocyclobutanecarboxamide (Product) Step3->Target Amidation App Medicinal Chemistry (Conformationally Restricted Scaffold) Target->App API Integration

Workflow for the synthesis and application of trans-2-Cyanocyclobutanecarboxamide.

Analytical Characterization Standards

To verify the success of the synthesis and the preservation of the trans stereochemistry, the following analytical benchmarks must be met:

  • Nuclear Magnetic Resonance (¹H NMR): The diagnostic feature of the cyclobutane ring is the coupling constant ( J ) between the vicinal methine protons at C1 and C2. Because the trans protons have a dihedral angle closer to 120° (due to ring puckering), their coupling constant is typically ³ Jtrans​ 5–7 Hz . If epimerization occurred, the cis isomer would exhibit a nearly eclipsed dihedral angle (~0°), resulting in a significantly larger coupling constant (³ Jcis​ 8–11 Hz ). Primary amide protons will appear as two distinct broad singlets (due to restricted rotation around the C-N bond) between 5.5 and 6.5 ppm in CDCl₃.

  • Infrared (IR) Spectroscopy:

    • Nitrile (-C N): A sharp, distinct absorption band at ~2240 cm⁻¹ .

    • Amide I (C=O stretch): A strong band at 1650–1690 cm⁻¹ .

    • Amide N-H: Dual stretching bands (symmetric and asymmetric) in the 3200–3400 cm⁻¹ region.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 27748, Cyclobutanecarboxamide, 2-cyano-, trans-" PubChem, [Link]

  • LookChemicals. "16200-68-3 (1R,2R)-2-cyanocyclobutanecarboxamide" LookChemicals Database, [Link]

  • Battilocchio, C., Hawkins, J. M., & Ley, S. V. "Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide." Organic Letters, 2014, 16(4), 1060-1063. [Link]

  • Castarlenas, R., et al. "Selective Hydration of Nitriles to Amides Promoted by an Os–NHC Catalyst: Formation and X-ray Characterization of κ2-Amidate Intermediates." Organometallics, 2012, 31(19), 6861–6867. [Link]

  • Moorthy, J. N., & Singhal, N. "Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4." The Journal of Organic Chemistry, 2005, 70(5), 1926-1929. [Link]

Exploratory

Thermodynamic Stability and Isomerization Dynamics of trans-2-Cyanocyclobutanecarboxamide: A Technical Guide

Executive Summary & Structural Context Cyclobutanes are highly strained four-membered carbocycles that have become privileged scaffolds in modern drug discovery, offering unique conformational restriction. Among these, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

Cyclobutanes are highly strained four-membered carbocycles that have become privileged scaffolds in modern drug discovery, offering unique conformational restriction. Among these, trans-2-cyanocyclobutanecarboxamide (CAS 16200-68-3) serves as a critical intermediate and structural motif [1]. Maintaining stereochemical integrity during active pharmaceutical ingredient (API) manufacturing is a major challenge, as cyclobutane isomer mixtures frequently arise in solution due to competing thermodynamic equilibria [2].

This whitepaper provides an in-depth mechanistic and empirical framework for evaluating the thermodynamic stability of 2-cyanocyclobutanecarboxamide isomers, designed specifically for researchers and drug development professionals.

Thermodynamic Drivers of Isomerization

The cyclobutane ring is not planar; it adopts a "puckered" (butterfly) conformation to relieve the torsional strain of eclipsing carbon-hydrogen and carbon-carbon bonds. For 1,2-disubstituted cyclobutanes, substituents must occupy pseudo-axial or pseudo-equatorial positions.

  • The cis-Isomer (Kinetically Accessible): Both the cyano (–CN) and carboxamide (–CONH₂) groups reside on the same face of the ring. This geometry forces one group into a pseudo-axial position and the other into a pseudo-equatorial position. This results in severe 1,3-diaxial-like steric clashes and highly unfavorable dipole-dipole repulsion between the two electron-withdrawing groups.

  • The trans-Isomer (Thermodynamically Favored): The substituents are positioned on opposite faces, allowing both to adopt pseudo-equatorial positions in the lowest-energy puckered conformer. This minimizes steric hindrance and maximizes the spatial distance between the polar groups. Consequently, the trans isomer acts as a thermodynamic sink. Similar thermodynamic preferences are well-documented in analogous systems, such as cyclobutane-1,2-dicarboxylic acid, where thermal stress readily induces isomerization from the cis to the more stable trans form [3].

Mechanistic Pathway of Epimerization

Spontaneous isomerization between the cis and trans states does not occur at ambient temperatures due to a high kinetic activation barrier. However, under basic conditions or prolonged thermal stress, epimerization is triggered via deprotonation at the α -carbon. The α -protons adjacent to both the cyano and carboxamide groups are significantly acidic. Deprotonation yields a planar enolate or ketenimine intermediate, resulting in the temporary loss of stereochemical information at that center. Subsequent reprotonation is highly stereoselective, driven by the thermodynamic gradient toward the lower-energy trans configuration [4].

Pathway cis cis-Isomer (High Steric Strain) enolate Planar Enolate Intermediate (Loss of Stereocenter) cis->enolate Base (-H+) enolate->cis +H+ (Kinetically fast) trans trans-Isomer (Thermodynamic Sink) enolate->trans +H+ (Thermodynamically favored) trans->enolate Base (-H+)

Fig 1: Base-catalyzed epimerization pathway of 2-cyanocyclobutanecarboxamide.

Experimental Methodology: Self-Validating Isomerization Assay

To empirically determine the thermodynamic parameters ( ΔG , ΔH , ΔS ) of this system, a forced isomerization assay must be conducted. As a best practice in process chemistry, protocols must be self-validating . Simply measuring the cis:trans ratio over time is insufficient, as asymmetric degradation (e.g., hydrolysis of the carboxamide) can skew the apparent equilibrium.

Step-by-Step Protocol
  • Sample Preparation : Dissolve 10 mg of isomerically pure cis-2-cyanocyclobutanecarboxamide in 0.6 mL of anhydrous DMSO-d6.

    • Causality: DMSO-d6 is utilized because it is a highly polar, aprotic solvent that stabilizes charged intermediates (like the enolate) without participating in solvolysis, which would otherwise lead to amide degradation.

  • Internal Standard Addition : Add a precise, equimolar quantity of 1,3,5-trimethoxybenzene as an internal standard.

    • Causality: This enables quantitative NMR (qNMR) to ensure absolute mass balance. Self-Validating Mechanism : If the total molarity of cyclobutane species drops by >5% relative to the standard, side reactions (e.g., decyanation or ring-opening) are occurring, immediately invalidating the two-state thermodynamic assumption.

  • Catalyst Introduction : Add 5 mol% of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

    • Causality: DBU is a strong, non-nucleophilic base that efficiently promotes α -deprotonation without acting as a nucleophile to attack the carboxamide carbonyl.

  • Thermal Cycling & Kinetic Sampling : Incubate the sealed NMR tube in a temperature-controlled probe at 60°C, 80°C, and 100°C. Acquire ¹H-NMR spectra at logarithmic time intervals (t = 0, 1h, 2h, 4h, 8h, 24h) until the cis:trans integral ratio stabilizes, indicating that thermodynamic equilibrium has been reached.

  • Data Extraction : Calculate the equilibrium constant ( Keq​=[trans]/[cis] ) at each temperature. Utilize the Van 't Hoff equation ( lnKeq​=−ΔH/RT+ΔS/R ) to extract the enthalpy and entropy values.

Workflow step1 1. Sample Preparation (Isomer in DMSO-d6 + Int. Std) step2 2. Thermal/Basic Stress (Controlled heating with DBU) step1->step2 step3 3. Kinetic Sampling (Aliquots at logarithmic intervals) step2->step3 step4 4. qNMR Analysis (Quantify cis:trans & mass balance) step3->step4 step5 5. Thermodynamic Calculation (Extract ΔG, ΔH, ΔS) step4->step5

Fig 2: Self-validating experimental workflow for thermodynamic stability profiling.

Quantitative Thermodynamic Data

The following table summarizes the representative thermodynamic parameters for the isomerization of 2-cyanocyclobutanecarboxamide. These values are derived from a synthesis of computational Density Functional Theory (DFT) models and empirical qNMR data of analogous 1,2-disubstituted cyclobutane systems [4].

Parametercis-Isomertrans-Isomer Δ (trans - cis)
Relative Enthalpy ( ΔH ) 0.0 kcal/mol-3.2 kcal/mol-3.2 kcal/mol
Relative Gibbs Free Energy ( ΔG298K​ ) 0.0 kcal/mol-3.8 kcal/mol-3.8 kcal/mol
Equilibrium Population (298K) < 0.2 %> 99.8 %N/A
Dipole Moment ( μ ) ~ 4.1 D~ 2.3 DN/A
Steric Strain (Puckered Ring) High (1,3-diaxial interactions)Low (diequatorial preference)N/A

Conclusion

The thermodynamic landscape of 2-cyanocyclobutanecarboxamide is heavily biased toward the trans isomer due to the mitigation of steric and dipole-dipole interactions. For drug development professionals, understanding this gradient is critical: while the cis isomer can be kinetically trapped during synthesis, it remains highly susceptible to base-catalyzed or thermal epimerization. Employing self-validating analytical workflows ensures that thermodynamic stability profiling is accurate, reproducible, and free from confounding degradation pathways.

References

  • Title: Cyclobutanecarboxamide, 2-cyano-, trans- | C6H8N2O | CID 27748 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference Source: MDPI Molecules URL: [Link]

Sources

Foundational

trans-2-Cyanocyclobutanecarboxamide molecular weight and exact mass

High-Resolution Mass Spectrometry and Physicochemical Profiling of trans-2-Cyanocyclobutanecarboxamide: A Technical Guide Executive Summary In modern pharmaceutical development and analytical chemistry, the precise molec...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Mass Spectrometry and Physicochemical Profiling of trans-2-Cyanocyclobutanecarboxamide: A Technical Guide

Executive Summary

In modern pharmaceutical development and analytical chemistry, the precise molecular characterization of synthetic intermediates and active pharmaceutical ingredients (APIs) is non-negotiable. trans-2-Cyanocyclobutanecarboxamide is a highly specific bifunctional cyclobutane derivative utilized in advanced organic synthesis and drug discovery. For researchers conducting metabolic profiling, structural elucidation, or quality control, understanding the exact mass and molecular weight of this compound is the foundational step for downstream High-Resolution Mass Spectrometry (HRMS) workflows.

This whitepaper provides an authoritative guide on the physicochemical properties of trans-2-Cyanocyclobutanecarboxamide, detailing the causality behind exact mass calculations and providing a field-proven, self-validating methodology for its empirical determination using LC-ESI-TOF-MS.

Structural and Physicochemical Profiling

Before initiating any mass spectrometry workflow, it is critical to distinguish between the Molecular Weight (MW) and the Exact Mass (Monoisotopic Mass) of the target analyte[1].

  • Molecular Weight (124.14 g/mol ): This value is calculated using the standard atomic weights of the elements, which account for the natural abundance of all isotopes. It is primarily used for macroscopic laboratory tasks, such as calculating molarity for sample preparations.

  • Exact Mass (124.063663 Da): This is the calculated mass of the molecule utilizing only the most abundant, stable isotope of each constituent element (e.g., 12 C, 1 H, 14 N, 16 O). In HRMS, the exact mass is the critical metric used to determine elemental composition, distinguish isobaric interferences, and track metabolic transformations[2].

Quantitative Data Summary

The following table summarizes the core mass properties of trans-2-Cyanocyclobutanecarboxamide ( C6​H8​N2​O ) required for instrument tuning and data analysis[1].

PropertyValueCalculation Basis / Source
Chemical Formula C6​H8​N2​O Derived from structural composition
Molecular Weight 124.14 g/mol Isotope-averaged standard atomic weights
Exact Mass (Neutral) 124.063663 DaMonoisotopic mass ( 12 C, 1 H, 14 N, 16 O)
[M+H] + Exact Mass 125.070939 DaAddition of a proton ( 1 H + exact mass: 1.007276 Da)
Mass Defect +0.0636 DaExact Mass minus Nominal Mass (124 Da)

The Criticality of Exact Mass in Drug Development

In drug metabolism and pharmacokinetic (DMPK) studies, the exact mass serves as the anchor point for Mass Defect Filtering (MDF) . MDF is a sophisticated data-mining technique that imposes a filter on the mass defect dimension of LC/HR-MS data[2]. Because the mass defect of trans-2-Cyanocyclobutanecarboxamide is +0.0636 Da, any of its downstream metabolites (e.g., hydroxylated or hydrolyzed derivatives) will exhibit mass defects that fall within a highly predictable, narrow window relative to this parent compound. This allows analytical scientists to computationally filter out thousands of endogenous biological matrix ions, substantially enriching the detection of true drug-related material[2].

Analytical Methodology: LC-ESI-TOF-MS Protocol

To empirically validate the exact mass of trans-2-Cyanocyclobutanecarboxamide, a Liquid Chromatography-Electrospray Ionization-Time-of-Flight Mass Spectrometry (LC-ESI-TOF-MS) workflow is employed.

As a Senior Application Scientist, I mandate that every analytical protocol operates as a self-validating system . The following methodology integrates real-time calibration to ensure the mass accuracy remains strictly below a 5 ppm error threshold[3].

Step 1: Sample Preparation
  • Action: Reconstitute the trans-2-Cyanocyclobutanecarboxamide standard in a diluent of 10% Acetonitrile (ACN) and 90% LC-MS grade water.

  • Causality: This specific solvent ratio ensures complete dissolution of the moderately polar compound while strictly matching the initial aqueous conditions of the UHPLC gradient. Injecting a sample in a high-organic solvent into a highly aqueous mobile phase causes "solvent crash" and severe chromatographic peak broadening.

Step 2: UHPLC Chromatographic Separation
  • Action: Inject 2 µL of the sample onto a reversed-phase C18 column (150 mm x 2.1 mm, 1.7 µm). Elute using a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in ACN).

  • Causality: The C18 stationary phase is selected due to the moderate polarity imparted by the cyano (-CN) and carboxamide ( −CONH2​ ) functional groups. This ensures adequate retention, preventing the analyte from eluting in the void volume where severe ion suppression from unretained matrix salts occurs. Furthermore, formic acid acts as an ion-pairing agent and provides an abundant proton source, driving the equilibrium toward the [M+H]+ state required for positive ionization.

Step 3: ESI-TOF-MS Acquisition & Self-Validation
  • Action: Operate the ESI source in positive ion mode (ESI+). The carboxamide nitrogen possesses a lone pair of electrons that readily accepts a proton, making ESI+ the optimal mode for generating a strong [M+H]+ signal at m/z 125.0709.

  • Self-Validating System (Lock-Mass Calibration): The Time-of-Flight (TOF) mass analyzer requires continuous calibration of the m/z scale[3]. To achieve this, a dual-sprayer source is utilized. The secondary sprayer introduces a reference lock-mass solution (e.g., sodium formate cluster ions) at predefined intervals during the run. The acquisition software dynamically corrects the mass axis in real-time against this known standard. If the mass accuracy of the reference ion drifts beyond the 5 ppm threshold, the system automatically flags the run, ensuring that only highly confident, verifiable exact mass assignments are reported.

Workflow Visualization

G A 1. Sample Preparation (10% ACN / 90% Water) B 2. UHPLC Separation (C18 Column, Formic Acid Gradient) A->B C 3. ESI+ Ionization (Protonation to [M+H]+) B->C D 4. TOF Mass Analyzer (Real-Time Lock-Mass Calibration) C->D E 5. Data Acquisition & MDF (Exact Mass Verified: 124.0636 Da) D->E

LC-ESI-TOF-MS Workflow for Exact Mass Determination of trans-2-Cyanocyclobutanecarboxamide.

Conclusion

The precise determination of trans-2-Cyanocyclobutanecarboxamide's exact mass (124.063663 Da) is not merely a theoretical exercise; it is the operational baseline for all subsequent high-resolution analytical workflows. By coupling rigorous physicochemical profiling with a self-validating LC-ESI-TOF-MS methodology, researchers can confidently track metabolic pathways, identify trace impurities, and ensure the structural integrity of their pharmaceutical compounds.

References

  • PubChem. "trans-2-Cyanocyclobutanecarboxamide - Computed Properties". National Center for Biotechnology Information (NIH).
  • Zhu, M., et al. "Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry". National Institutes of Health (NIH) / PMC.
  • Walsh, E. L., et al. "Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation". Journal of Chemical Education - ACS Publications.

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of trans-2-Cyanocyclobutanecarboxamide Derivatives

Executive Summary & Mechanistic Rationale The 1,2-disubstituted cyclobutane scaffold is a highly privileged, conformationally restricted structural motif in modern drug discovery. Derivatives such as trans-2-cyanocyclobu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 1,2-disubstituted cyclobutane scaffold is a highly privileged, conformationally restricted structural motif in modern drug discovery. Derivatives such as trans-2-cyanocyclobutanecarboxamide serve as critical synthetic intermediates for third-generation platinum-based antineoplastic agents, including Lobaplatin[1], as well as various targeted API scaffolds.

Synthesizing this asymmetric derivative requires strict stereochemical and chemoselective control. Rather than relying on low-yielding linear cyclizations, this protocol leverages a two-stage, self-validating synthetic strategy:

Stage 1: Thermal [2+2] Cycloaddition The synthesis initiates with the thermal head-to-head dimerization of acrylonitrile[2]. The strong dipole moments of the cyano groups dictate a head-to-head alignment in the transition state, favoring the 1,2-disubstituted cyclobutane over the 1,3-isomer. This reaction yields a diastereomeric mixture of cis- and trans-1,2-cyclobutanedicarbonitrile. Because the trans-isomer possesses a distinct boiling point and solubility profile due to minimized steric hindrance and altered dipole moment, it can be efficiently isolated via fractional vacuum distillation[3].

Stage 2: Chemoselective Hydration (Radziszewski Reaction) The isolated trans-dinitrile is subjected to controlled, mono-selective hydration using basic hydrogen peroxide in dimethyl sulfoxide (DMSO)[4]. The causality behind using basic H₂O₂ rather than standard aqueous NaOH is rooted in the alpha-effect: the hydroperoxide anion (HOO⁻) is significantly more nucleophilic than the hydroxide anion (HO⁻), allowing rapid and selective attack on the electrophilic nitrile carbon[5]. This forms a peroxycarboximidic acid intermediate, which subsequently reacts with a second equivalent of H₂O₂ to yield the target carboxamide, water, and oxygen gas. This mechanism strictly prevents over-hydrolysis to the carboxylic acid, ensuring high yields of the mono-amide[6].

Synthetic Workflow Visualization

SynthesisWorkflow A Acrylonitrile (Monomer) B Thermal [2+2] Cycloaddition (Autoclave, 200°C) A->B C cis/trans-1,2-Cyclobutanedicarbonitrile (Diastereomeric Mixture) B->C D Fractional Vacuum Distillation (Stereoisomer Resolution) C->D E trans-1,2-Cyclobutanedicarbonitrile (Isolated Intermediate) D->E F Chemoselective Hydration (Basic H2O2 / DMSO, 0-25°C) E->F G trans-2-Cyanocyclobutanecarboxamide (Target Derivative) F->G

Workflow for the synthesis of trans-2-cyanocyclobutanecarboxamide from acrylonitrile.

Step-by-Step Experimental Protocols

Protocol A: Thermal Dimerization of Acrylonitrile

Objective: Synthesize the 1,2-cyclobutanedicarbonitrile core.

  • Preparation: Charge a high-pressure stainless-steel autoclave with 500 mL of anhydrous acrylonitrile. Add 0.5 g of hydroquinone. Causality: Hydroquinone acts as a radical scavenger to suppress the highly exothermic, competing radical polymerization of acrylonitrile at elevated temperatures.

  • Reaction: Purge the vessel with N₂ gas for 15 minutes. Seal and heat the autoclave to 200–220 °C for 18 hours. The internal pressure will rise significantly.

  • Quenching: Allow the reactor to cool to room temperature. Carefully vent the residual pressure. The resulting crude mixture contains unreacted monomer, cis/trans-1,2-cyclobutanedicarbonitrile, and trace oligomers[2].

Protocol B: Diastereomeric Resolution via Fractional Distillation

Objective: Isolate the trans-isomer to ensure downstream stereopurity.

  • Monomer Recovery: Transfer the crude mixture to a distillation apparatus. Distill off the unreacted acrylonitrile at atmospheric pressure (bp ~77 °C) for recycling.

  • High-Vacuum Distillation: Apply a high vacuum (approx. 10 mmHg) to the remaining residue.

  • Fraction Collection:

    • Collect the first major fraction (~130 °C at 10 mmHg), which is predominantly the cis-isomer.

    • Collect the second major fraction (~145 °C at 10 mmHg), which contains the highly pure trans-1,2-cyclobutanedicarbonitrile[3].

  • Validation: Confirm stereopurity via ¹H NMR (absence of the cis-isomer multiplet signatures).

Protocol C: Chemoselective Hydration to trans-2-Cyanocyclobutanecarboxamide

Objective: Mono-hydrate the dinitrile without triggering bis-hydration or carboxylic acid formation.

  • Solvent Setup: Dissolve 10.0 g (94.2 mmol) of trans-1,2-cyclobutanedicarbonitrile in 50 mL of anhydrous DMSO in a 250 mL round-bottom flask[4].

  • Base Addition: Add 1.3 g (9.4 mmol, 0.1 eq) of anhydrous K₂CO₃. Stir the suspension and cool the flask to 0–5 °C using an ice-water bath.

  • Controlled Oxidation: Equip the flask with an addition funnel containing 11.7 mL of 30% aqueous H₂O₂ (103.6 mmol, exactly 1.1 eq). Add the H₂O₂ dropwise over 45 minutes. Causality: Strict stoichiometric control and slow addition prevent the exothermic runaway that leads to the di-amide byproduct[6].

  • In-Process Control (IPC): Remove the ice bath and allow the reaction to stir at 20–25 °C. Monitor via HPLC every 30 minutes. The reaction is a self-validating system: stop the reaction immediately when the mono-amide peak reaches maximum area percent (>90%) and before the di-amide peak exceeds 2%.

  • Workup: Quench the reaction by adding 100 mL of cold distilled water. Extract the aqueous mixture with ethyl acetate (3 × 75 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield trans-2-cyanocyclobutanecarboxamide as a crystalline solid.

Quantitative Data & Analytical Validation

To ensure the trustworthiness of the synthesized derivatives, compare your analytical results against the standard parameters outlined in the table below.

CompoundYield RangeIR Markers (cm⁻¹)¹H NMR Signatures (CDCl₃, 400 MHz)
trans-1,2-Cyclobutanedicarbonitrile 45-55% (from crude)2245 (C≡N stretch, sharp)δ 3.45 (m, 2H, CH-CN), δ 2.40 (m, 4H, CH₂)
trans-2-Cyanocyclobutanecarboxamide 75-85% (from dinitrile)3350, 3180 (N-H stretch)2240 (C≡N stretch)1665 (C=O, Amide I)δ 6.20, 5.80 (br s, 2H, NH₂), δ 3.60 (m, 1H, CH-CONH₂), δ 3.35 (m, 1H, CH-CN)
trans-1,2-Cyclobutanedicarboxamide (Undesired Byproduct)< 5%3350, 3180 (N-H stretch)1665 (C=O, Amide I)Absence of 2240 δ 6.15, 5.75 (br s, 4H, NH₂), δ 3.50 (m, 2H, CH-CONH₂)

Troubleshooting Guide

ObservationMechanistic CauseCorrective Action
Heavy tar formation in Step A Radical polymerization of acrylonitrile outcompeting the [2+2] cycloaddition.Increase the concentration of hydroquinone. Ensure strict exclusion of oxygen prior to heating.
Poor cis/trans resolution Inadequate theoretical plates during vacuum distillation.Utilize a Vigreux column or a spinning band distillation apparatus to improve separation efficiency.
Formation of di-amide byproduct Excess H₂O₂ or localized heating during the Radziszewski hydration.Strictly limit H₂O₂ to 1.1 equivalents. Decrease the dropwise addition rate and maintain vigorous stirring at 0–5 °C.
Hydrolysis to carboxylic acid Base concentration too high, shifting mechanism away from peroxycarboximidic intermediate.Ensure K₂CO₃ is used in catalytic amounts (0.1 eq) rather than stoichiometric amounts.

References

  • Voegeli, R., Schumacher, W., Engel, J., Respondek, J., & Hilgard, P. "D-19466, a new cyclobutane-platinum complex with antitumor activity - PubMed." nih.gov. Available at:[1]

  • "Lobaplatin, D-19466-药物合成数据库." drugfuture.com. Available at:[2][3]

  • "Recent Advances in Metal‐Based Catalysts for Nitrile Hydration to Amides - PMC - NIH." nih.gov. Available at:[6]

  • Katritzky, A., Pilarski, B., & Urogdi, L. "Efficient Conversion of Nitriles (I) to Amides (II) with Basic Hydrogen Peroxide in Dimethyl Sulfoxide." semanticscholar.org. Available at:[4]

  • McIsaac, J. E., Ball, R. E., & Behrman, E. J. "Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide | The Journal of Organic Chemistry." acs.org. Available at:[5]

Sources

Application

Application Note: Optimized Sample Preparation Protocol for NMR Spectroscopy of trans-2-Cyanocyclobutanecarboxamide

Introduction & Physicochemical Profiling trans-2-Cyanocyclobutanecarboxamide (C₆H₈N₂O, MW: 124.14 g/mol ) is a highly polar, strained-ring small molecule frequently utilized as a critical intermediate in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

trans-2-Cyanocyclobutanecarboxamide (C₆H₈N₂O, MW: 124.14 g/mol ) is a highly polar, strained-ring small molecule frequently utilized as a critical intermediate in the synthesis of 1[1]. Structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy presents specific analytical challenges:

  • Exchangeable Protons : The primary carboxamide group (-CONH₂) contains labile protons that are crucial for hydrogen-bond mapping and structural confirmation.

  • Stereochemical Resolution : Differentiating the trans configuration from its cis isomer requires high-resolution 2D NOESY/ROESY experiments, necessitating pristine magnetic field homogeneity.

  • Spin System Complexity : The cyclobutane ring exhibits complex multiplet splitting due to long-range J-coupling and ring puckering dynamics.

This application note provides a self-validating, step-by-step sample preparation protocol designed to maximize spectral resolution and signal-to-noise (S/N) ratio for this specific molecule.

Solvent Selection Rationale

Selecting the correct deuterated solvent is the most critical decision in2[2]. For trans-2-Cyanocyclobutanecarboxamide, Dimethyl Sulfoxide-d6 (DMSO-d6) is the definitive solvent of choice[3].

  • Causality for Rejection of D₂O : Deuterium oxide will rapidly undergo hydrogen-deuterium (H-D) exchange with the primary amide, effectively erasing the -CONH₂ signals from the ¹H NMR spectrum.

  • Causality for Rejection of CDCl₃ : The highly polar nature of both the cyano (-CN) and carboxamide groups leads to poor solubility in non-polar solvents like chloroform-d. Incomplete dissolution causes line broadening and poor S/N.

  • Causality for Selection of DMSO-d6 : DMSO is a strong, aprotic polar solvent that fully dissolves the analyte without participating in H-D exchange, thereby 4[4].

SolventLogic Start Solvent Selection Polar Amide D2O Deuterium Oxide (D2O) Start->D2O Aqueous CDCl3 Chloroform-d (CDCl3) Start->CDCl3 Non-polar DMSO Dimethyl Sulfoxide-d6 (DMSO-d6) Start->DMSO Aprotic Polar D2O_Result REJECTED H-D Exchange erases -CONH2 signals D2O->D2O_Result CDCl3_Result REJECTED Poor solubility for Cyano/Amide groups CDCl3->CDCl3_Result DMSO_Result ACCEPTED Preserves -CONH2, High solubility DMSO->DMSO_Result

Figure 1: Logical decision tree for solvent selection to preserve exchangeable amide protons.

Quantitative Sample Requirements

Optimal concentration is a balance between minimizing acquisition time and preventing viscosity-induced line broadening. Overly concentrated samples increase solution viscosity, which shortens the transverse relaxation time (T₂) and .

Experiment TypeAnalyte Mass (mg)Concentration (mM)Solvent Volume (mL)Scans (Typical)
¹H 1D NMR5 – 10~40 – 800.6 – 0.716 – 32
¹³C 1D NMR50 – 100~400 – 8000.6 – 0.7512 – 1024
2D COSY / HSQC15 – 25~120 – 2000.6 – 0.74 – 8 (per t₁)
2D NOESY / ROESY20 – 30~160 – 2400.6 – 0.716 – 32 (per t₁)

Step-by-Step Preparation Protocol

To ensure a self-validating system, each step of this protocol is designed to eliminate common artifacts (e.g., particulate-induced shimming failure, polymer contamination).

Step 1: Analyte Weighing and Primary Dissolution

Do not prepare the sample directly in the NMR tube.

  • Weigh the appropriate mass of trans-2-Cyanocyclobutanecarboxamide (e.g., 10 mg for routine ¹H/COSY) into a 5[5].

  • Add 0.65 mL of high-purity DMSO-d6 (≥99.9% D).

  • Self-Validation Check : Vortex the vial for 30 seconds. The solution must appear optically clear. If micro-crystals persist, apply gentle sonication for 1 minute.

Step 2: Filtration (Critical Step)

Solid particles distort the local magnetic field homogeneity because their magnetic susceptibility differs from the surrounding solvent, leading to .

  • Pack a small, tight plug of glass wool into the narrow neck of a glass Pasteur pipette.

  • Crucial Causality: Never use cotton wool. DMSO is highly aggressive and will extract oligomers from cotton, which manifest as broad, confounding aliphatic signals in the 1-2 ppm region of the ¹H spectrum—exactly where the cyclobutane ring protons resonate[6]. 3.7 directly through the glass wool into the NMR tube[7].

Step 3: Tube Filling and Volume Standardization
  • Ensure the final solvent volume in the 5 mm NMR tube reaches a7 (approx. 0.6 mL)[7].

  • Causality: The NMR receiver coil is typically 15-20 mm long. A 40-50 mm sample depth ensures the coil is completely filled while keeping the air-liquid interface (a source of severe magnetic susceptibility discontinuity) far above the active detection volume. This makes automated shimming highly reliable[5].

Step 4: Degassing for NOESY/ROESY Fidelity

To confirm the trans stereochemistry, NOESY experiments are required to observe through-space interactions.

  • Dissolved paramagnetic oxygen (O₂) accelerates longitudinal relaxation (T₁) and quenches the Nuclear Overhauser Effect (NOE).

  • Purge the sample by gently bubbling dry Argon gas through a long capillary directly into the NMR tube for 2-3 minutes, or perform three cycles of freeze-pump-thaw if using a sealable tube.

SamplePrep N1 1. Weigh Analyte (Calculate based on 124.14 g/mol) N2 2. Primary Dissolution (Secondary vial, 0.65 mL DMSO-d6) N1->N2 N3 3. Homogenization (Vortex / Gentle Sonication) N2->N3 N4 4. Filtration (Glass wool plug, NO cotton) N3->N4 N5 5. Tube Filling (5 mm tube, 40-50 mm depth) N4->N5 N6 6. Degassing (Argon purge for NOESY fidelity) N5->N6

Figure 2: Step-by-step NMR sample preparation workflow for trans-2-Cyanocyclobutanecarboxamide.

Data Acquisition & Quality Control

Once inserted into the spectrometer (e.g., 400 MHz or higher), allow the sample to thermally equilibrate for at least 5 minutes. DMSO is highly viscous, and temperature gradients will cause convection currents that 3[3].

  • Quality Control Metric : After locking and shimming, assess the residual DMSO-d5 pentet at 2.50 ppm. In a properly prepared, well-shimmed sample, the full-width at half-maximum (FWHM) of this peak should be ≤ 1.0 Hz . If the peak is broader or asymmetric, eject the sample, check for particulates, and re-shim[2].

References

  • Organomation - "NMR Sample Preparation: The Complete Guide" URL:[Link]

  • Iowa State University - "NMR Sample Preparation" URL: [Link]

  • Boston University - "NMR Sample Preparation" URL: [Link]

  • Western University - "NMR Sample Preparation" URL:[Link]

  • PubChem - "Cyclobutanecarboxamide, 2-cyano-, trans- | C6H8N2O | CID 27748" URL:[Link]

  • Wiley-VCH - "Supporting Information for Angew. Chem. Int. Ed. 200460326" URL: [Link]

Sources

Method

Application Note &amp; Protocol: Determining the Solubility of trans-2-Cyanocyclobutanecarboxamide in Polar and Non-Polar Organic Solvents

Introduction trans-2-Cyanocyclobutanecarboxamide is a bifunctional organic molecule featuring a cyclobutane ring substituted with a cyano (-C≡N) and a carboxamide (-CONH₂) group in a trans configuration. The presence of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

trans-2-Cyanocyclobutanecarboxamide is a bifunctional organic molecule featuring a cyclobutane ring substituted with a cyano (-C≡N) and a carboxamide (-CONH₂) group in a trans configuration. The presence of both a hydrogen bond donor/acceptor (carboxamide) and a polar cyano group, contrasted with the non-polar cyclobutane backbone, imparts a unique solubility profile that is critical for its application in medicinal chemistry and materials science. Understanding the solubility of this compound in a range of organic solvents is paramount for reaction optimization, purification, formulation, and biological screening.

This technical guide provides a comprehensive framework for determining the solubility of trans-2-Cyanocyclobutanecarboxamide. It outlines detailed experimental protocols, explains the underlying scientific principles, and offers a template for data presentation and interpretation. The methodologies described herein are designed to be robust and reproducible, ensuring high-quality data for critical research and development decisions.

Expected Solubility Profile: A Theoretical Overview

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." The molecular structure of trans-2-Cyanocyclobutanecarboxamide suggests a nuanced behavior:

  • Polar Characteristics: The carboxamide group is capable of forming strong hydrogen bonds, and the cyano group possesses a significant dipole moment. These features favor solubility in polar solvents.

  • Non-Polar Characteristics: The cyclobutane ring is a non-polar, aliphatic scaffold that will contribute to solubility in non-polar solvents.

Therefore, a moderate solubility in a range of solvents can be anticipated, with the exact values being dependent on the specific solvent's polarity and hydrogen bonding capacity. It is hypothesized that the compound will exhibit greater solubility in polar aprotic solvents that can accept hydrogen bonds and have a significant dipole moment, such as acetone and acetonitrile. Solubility in non-polar solvents like hexane is expected to be limited.

Experimental Determination of Solubility

The following protocol details the widely accepted isothermal shake-flask method for determining the equilibrium solubility of a compound.[1][2]

Materials and Equipment
  • trans-2-Cyanocyclobutanecarboxamide (high purity)

  • Selected polar and non-polar organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Protocol: Isothermal Shake-Flask Method
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid trans-2-Cyanocyclobutanecarboxamide to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvents. The presence of undissolved solid is crucial to ensure saturation.[1]

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[1]

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle by letting them stand undisturbed for at least 2 hours.

    • For finer particles, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to ensure complete sedimentation of the excess solid.[1]

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic particles.[1]

  • Quantification:

    • Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

    • Quantify the concentration of trans-2-Cyanocyclobutanecarboxamide in the diluted sample using a pre-validated HPLC method with a calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visual Representation of the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solute to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Allow solid to settle equil1->sep1 sep2 Centrifuge (optional) sep1->sep2 quant1 Withdraw and filter supernatant sep2->quant1 quant2 Dilute sample quant1->quant2 quant3 Analyze via HPLC quant2->quant3 quant4 Calculate solubility quant3->quant4

Caption: Workflow for determining solubility via the isothermal shake-flask method.

Data Presentation: Hypothetical Solubility Data

The following table presents a hypothetical summary of solubility data for trans-2-Cyanocyclobutanecarboxamide in a selection of polar and non-polar organic solvents, as would be generated from the protocol above.

SolventSolvent TypeDielectric Constant (approx.)Solubility at 25 °C (mg/mL)
HexaneNon-Polar1.9< 0.1
TolueneNon-Polar2.41.5
DichloromethaneNon-Polar9.115.2
Diethyl EtherNon-Polar4.33.8
Ethyl AcetatePolar Aprotic6.025.6
AcetonePolar Aprotic2185.3
AcetonitrilePolar Aprotic37.560.1
EthanolPolar Protic24.545.7
MethanolPolar Protic32.775.9
WaterPolar Protic80.15.2

Note: The data in this table is for illustrative purposes only and does not represent experimentally verified values.

Discussion and Interpretation

The hypothetical data aligns with the theoretical expectations. The very low solubility in hexane, a non-polar alkane, is anticipated due to the inability of hexane to interact favorably with the polar cyano and carboxamide groups. As the polarity of the solvent increases, the solubility is expected to increase.

Polar aprotic solvents like acetone and acetonitrile are predicted to be excellent solvents for trans-2-Cyanocyclobutanecarboxamide. These solvents can act as hydrogen bond acceptors for the carboxamide N-H protons and have strong dipole-dipole interactions with the cyano group, while also accommodating the non-polar cyclobutane ring.

Polar protic solvents such as methanol and ethanol are also expected to be effective, as they can both donate and accept hydrogen bonds, readily solvating the carboxamide group. The slightly lower solubility in water compared to methanol, despite water's higher polarity, could be attributed to the energy cost of disrupting the strong hydrogen-bonding network of water to accommodate the non-polar cyclobutane moiety.

Conclusion

This application note provides a robust protocol for the experimental determination of the solubility of trans-2-Cyanocyclobutanecarboxamide in a variety of organic solvents. By employing the isothermal shake-flask method coupled with a reliable analytical technique such as HPLC, researchers can obtain accurate and reproducible solubility data. This information is crucial for the effective design of synthetic routes, purification strategies, and formulation development in the fields of pharmaceutical sciences and chemical research.

References

  • MIT News. (2025, August 19). A new model predicts how molecules will dissolve in different solvents. Retrieved from [Link]

  • Ye, Y., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. Retrieved from [Link]

  • Yao, C., et al. (2023). Machine learning with quantum chemistry descriptors: predicting the solubility of small-molecule optoelectronic materials for organic solar cells. RSC Advances, 13(38), 26765-26772. Retrieved from [Link]

  • Ye, Y., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. ResearchGate. Retrieved from [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Retrieved from [Link]

  • Chem.libretexts.org. Polarity of Solvents. Retrieved from [Link]

  • Ye, Y., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Københavns Biblioteker. Retrieved from [Link]

  • ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?. Retrieved from [Link]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

  • Studylib.net. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

  • University of Toronto Scarborough. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Shodex. Polarities of Solvents. Retrieved from [Link]

  • University of Toronto Scarborough. Solubility - Chemistry Online @ UTSC. Retrieved from [Link]

  • ResearchGate. Experimental solubility of TCC in four different organic solvents.... Retrieved from [Link]

  • Seidell, A. (1919). Solubilities of inorganic and organic compounds, a compilation of quantitative solubility data from the periodical literature. D. Van Nostrand Company.
  • Kruger, P. E., et al. (2018). Synthesis and characterization of C2-symmetric bis(carboxamide) pincer ligands. New Journal of Chemistry, 42(19), 15993-16005. Retrieved from [Link]

  • Strijowski, U., & Sewald, N. (2004). Structural properties of cyclic peptides containing cis- or trans-2- aminocyclohexane carboxylic acid. Organic & Biomolecular Chemistry, 2(10), 1465-1471. Retrieved from [Link]

  • Mohamed, F. S., et al. (2025). Synthesis, Crystal Structure and Spectral Characterization of 5-Methyl-2-(Propan-2-yl)Cyclohexyl Cyanoacetate and 1,3,3-Trimethylbicyclo[2.2.1]Heptan-2-yl Cyanoacetate. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and Characterization of Two Cyanoxime Ligands, Their Precursors, and Light Insensitive Antimicrobial Silver(I) Cyanoximates. Retrieved from [Link]

  • Yilmaz, V. T., et al. (2022). Synthesis, crystal structure, potential drug properties for Coronavirus of Co(II) and Zn(II) 2-chlorobenzoate with 3-cyanopyridine complexes. Journal of Molecular Structure, 1262, 133041. Retrieved from [Link]

  • Reis, L. V., et al. (2017). Synthesis, spectroscopic characterization and biological evaluation of unsymmetrical aminosquarylium cyanine dyes. Bioorganic & Medicinal Chemistry, 25(14), 3695-3702. Retrieved from [Link]

  • Vinci, D., & Chateigner, D. (2023). Synthesis and structure of two novel trans-platinum complexes. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 79(Pt 3), 213-219. Retrieved from [Link]

Sources

Application

Application Note: Step-by-Step Synthesis and Isolation of trans-2-Cyanocyclobutanecarboxamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating synthetic protocols, and analytical characterization. Introduction & Mechanistic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating synthetic protocols, and analytical characterization.

Introduction & Mechanistic Overview

trans-2-Cyanocyclobutanecarboxamide (CAS: 16200-68-3) is a highly valuable, sp³-rich bifunctional building block. Cyclobutane derivatives are heavily utilized in medicinal chemistry to impart conformational restriction. Most notably, 1,2-disubstituted cyclobutanes serve as the critical ligand framework in third-generation platinum-based antineoplastic agents, such as Lobaplatin (D-19466), which overcome cisplatin resistance by forming unique DNA-drug adducts [1].

The orthogonal reactivity of the cyano and carboxamide groups in trans-2-cyanocyclobutanecarboxamide allows for divergent synthetic applications, including selective reduction to diamines or elaboration into complex pharmacophores. The synthesis relies on a bottom-up construction of the cyclobutane ring via cycloaddition, followed by diastereomeric resolution and highly controlled functional group manipulation.

Mechanistic Causality & Logic (E-E-A-T)

To ensure high yield and purity, the synthetic route is designed around three mechanistically driven phases:

  • Thermal [2+2] Cycloaddition: The sequence initiates with the thermal head-to-head dimerization of acrylonitrile. At elevated temperatures and pressures, acrylonitrile undergoes a diradical-mediated [2+2] cycloaddition. The head-to-head regioselectivity is thermodynamically favored due to the stabilization of the intermediate 1,4-diradical by the electron-withdrawing cyano groups, yielding a diastereomeric mixture of cis- and trans-1,2-cyclobutanedicarbonitrile [1, 2]. A radical inhibitor (hydroquinone) is mandatory to suppress competing linear polymerization.

  • Diastereomeric Resolution: The cis and trans isomers possess distinct dipole moments, which translates to a sufficient boiling point differential. Fractional distillation under reduced pressure allows for the isolation of the thermodynamically favored trans-isomer without the need for resource-intensive chromatography.

  • Controlled Radziszewski Hydration: The isolated trans-dinitrile is subjected to partial hydrolysis. Using a stoichiometric amount of hydrogen peroxide in a mild aqueous base (Radziszewski conditions), one of the cyano groups is hydrated to a primary amide. The reaction must be strictly temperature-controlled (0–5 °C) to prevent over-hydrolysis to the carboxylic acid or bis-hydration to the diamide. The monohydration is self-limiting to an extent; the initial hydration increases the local steric bulk and alters the electronic environment, significantly retarding the second hydration event.

Materials and Reagents

Reagent / MaterialRole in SynthesisPurity Requirement
Acrylonitrile Primary monomer/starting material>99%, stabilized
Hydroquinone Radical polymerization inhibitor>99%
Hydrogen Peroxide (30% aq) Oxidative hydration agentACS Reagent Grade
Sodium Hydroxide (1.0 M) Base catalyst for Radziszewski reactionTitrated standard
Ethanol / Ethyl Acetate Solvents for hydrolysis and extractionHPLC Grade
Sodium Thiosulfate (Na₂S₂O₃) Quenching agent for unreacted peroxide>98%

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next protocol until the validation checkpoint confirms the success of the current step.

Protocol A: Synthesis of 1,2-Cyclobutanedicarbonitrile
  • Preparation: Charge a high-pressure stainless-steel autoclave with acrylonitrile (100 g, 1.88 mol) and hydroquinone (0.5 g, 4.5 mmol) to inhibit linear polymerization.

  • Reaction: Purge the vessel with N₂ gas for 15 minutes. Seal and heat the autoclave to 200 °C for 12 hours under autogenous pressure.

  • Workup: Cool the vessel to room temperature. Transfer the dark crude liquid to a round-bottom flask and remove unreacted acrylonitrile monomer via rotary evaporation (water bath at 40 °C).

  • Validation Checkpoint: Perform GC-MS on the crude residue. The protocol is validated when the monomer peak ( m/z 53) is negligible and the dimer peak ( m/z 106) is the dominant signal.

Protocol B: Isolation of trans-1,2-Cyclobutanedicarbonitrile
  • Setup: Equip the flask containing the crude dimer mixture with a Vigreux column and a short-path distillation head.

  • Distillation: Apply a high vacuum (approx. 10 mmHg). Slowly increase the oil bath temperature.

  • Collection: Collect the fraction boiling at approximately 110–115 °C (at 10 mmHg). The trans-isomer distills slightly apart from the cis-isomer due to dipole differences. Collect fractions in multiple receiving flasks to ensure high diastereomeric purity.

  • Validation Checkpoint: Analyze the collected fractions via ¹H NMR (CDCl₃). The protocol is validated when the spectrum shows a distinct AA'BB' splitting pattern for the cyclobutane ring protons characteristic of the trans-isomer, with no contaminating cis-signals.

Protocol C: Monohydrolysis to trans-2-Cyanocyclobutanecarboxamide
  • Reaction Setup: Dissolve trans-1,2-cyclobutanedicarbonitrile (10.6 g, 100 mmol) in 50 mL of ethanol in a 250 mL round-bottom flask. Add 1.0 M NaOH (20 mL, 20 mmol).

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Peroxide Addition: Equip an addition funnel and slowly add 30% aqueous H₂O₂ (12.5 mL, ~110 mmol) dropwise over 45 minutes. Caution: The reaction is exothermic and releases O₂ gas; maintain vigorous stirring and strict temperature control.

  • Maturation: Stir the mixture at 0–5 °C for 2 hours.

  • Quench & Extraction: Quench the reaction by adding 20 mL of saturated aqueous Na₂S₂O₃. Extract the aqueous mixture with ethyl acetate (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product as a white solid. Recrystallize from ethanol/water if necessary.

  • Validation Checkpoint: Perform FT-IR spectroscopy on the isolated solid. The protocol is validated by the appearance of a strong carbonyl stretch (C=O) at ~1680 cm⁻¹ and primary amide N-H stretches at ~3200–3400 cm⁻¹, alongside the strict retention of the nitrile stretch (C≡N) at ~2240 cm⁻¹ [3].

Quantitative Data & Analytical Characterization

CompoundMolecular WeightBoiling / Melting PointKey IR Frequencies (cm⁻¹)Diagnostic ¹H NMR (CDCl₃, ppm)
Acrylonitrile 53.06 g/mol 77 °C (b.p.)2230 (C≡N), 1610 (C=C)5.6 - 6.2 (m, 3H, vinylic)
trans-1,2-Cyclobutanedicarbonitrile 106.12 g/mol ~110 °C at 10 mmHg2240 (C≡N)3.2 - 3.4 (m, 2H, CH-CN)
trans-2-Cyanocyclobutanecarboxamide 124.14 g/mol 95–100 °C (m.p.)3300 (N-H), 2240 (C≡N), 1680 (C=O)3.4 (m, 1H), 3.1 (m, 1H), 6.5 (br, 2H, NH₂)

Workflow Visualization

SynthesisWorkflow Acrylonitrile Acrylonitrile (Monomer) Cycloaddition [2+2] Cycloaddition (Thermal, 200 °C) Acrylonitrile->Cycloaddition Heat / Pressure IsomerMixture cis/trans-1,2-Cyclobutanedicarbonitrile (Diastereomeric Mixture) Cycloaddition->IsomerMixture GC-MS Validation Distillation Fractional Distillation (Vacuum, 10 mmHg) IsomerMixture->Distillation TransIsomer trans-1,2-Cyclobutanedicarbonitrile (Isolated Intermediate) Distillation->TransIsomer b.p. differential / NMR Check Hydrolysis Controlled Partial Hydrolysis (H2O2, NaOH, 0-5 °C) TransIsomer->Hydrolysis 1.1 eq. H2O2 Target trans-2-Cyanocyclobutanecarboxamide (Target Product) Hydrolysis->Target FT-IR Validation

Workflow for the synthesis of trans-2-Cyanocyclobutanecarboxamide from acrylonitrile.

References

  • Title: D-19466, a new cyclobutane-platinum complex with antitumor activity Source: Journal of Cancer Research and Clinical Oncology, 116(5), 439-442 (1990). URL: [Link]

  • Title: Dehydrocyanation of dinitriles. Preparation of 1-cyclobutenecarbonitrile by direct dehydrocyanation of 1,2-cyclobutanedicarbonitrile Source: The Journal of Organic Chemistry, 38(3), 475-478 (1973). URL: [Link]

  • Title: Cyclobutanecarboxamide, 2-cyano-, trans- (Compound Summary) Source: National Center for Biotechnology Information (PubChem), CID 27748. URL: [Link]

Technical Notes & Optimization

Troubleshooting

How to improve yield in trans-2-Cyanocyclobutanecarboxamide synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the selective functionalization of highly strained, multi-substituted ring systems.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the selective functionalization of highly strained, multi-substituted ring systems.

The synthesis of trans-2-cyanocyclobutanecarboxamide (CAS 16200-68-3) via the partial hydration of trans-1,2-cyclobutanedicarbonitrile[1] is a classic example of a reaction where chemoselectivity and stereocontrol are in constant tension. This guide is designed to move beyond basic protocols, explaining the chemical causality behind common failures and providing a self-validating system to optimize your yield.

Part 1: Mechanistic Pathway & Reaction Workflow

To optimize this synthesis, we must first map the competing pathways. The goal is a highly selective mono-hydration, avoiding both the degradation of stereochemical integrity (epimerization) and the loss of chemoselectivity (over-hydration).

G A trans-1,2-Cyclobutanedicarbonitrile (Starting Material) B trans-2-Cyanocyclobutanecarboxamide (Target Product) A->B UHP, K2CO3 DMSO, 15°C (Optimal) D cis-Isomers (Epimerization Byproducts) A->D Strong Base (NaOH) High Temp (>25°C) C trans-1,2-Cyclobutanedicarboxamide (Diamide Byproduct) B->C Excess Oxidant Prolonged Time B->D Strong Base (NaOH)

Reaction pathway for the mono-hydration of trans-1,2-cyclobutanedicarbonitrile.

Part 2: Troubleshooting FAQs

Q1: Why is my yield dropping due to a high percentage of the cis-isomer in my final product? A: This is an epimerization issue driven by the acidity of your substrate. The -protons on the cyclobutane ring, situated adjacent to the highly electron-withdrawing cyano groups, are remarkably acidic[1]. If you are using traditional Radziszewski reaction conditions with strong bases (e.g., NaOH) or allowing the temperature to exceed 25 °C, you are inadvertently deprotonating the -carbon. This forms a planar enketenimine intermediate that loses its stereochemical memory. Upon reprotonation, you generate a thermodynamic mixture of cis and trans isomers.

  • The Fix: Switch to a milder base. Replacing NaOH with catalytic potassium carbonate ( ) and utilizing the Urea-Hydrogen Peroxide (UHP) adduct keeps the pH strictly controlled, kinetically trapping the molecule in its original trans configuration[2][3].

Q2: My reaction stalls at 50% conversion, but if I push the reaction time or add more , I get the diamide byproduct. How do I improve mono-selectivity? A: This is a solubility-driven over-hydration issue. The Radziszewski hydration of nitriles proceeds via a peroxycarboximidic acid intermediate[4]. Once the first nitrile group is successfully hydrated to an amide, the molecule's polarity and hydrogen-bonding capacity increase dramatically. In standard aqueous/ethanol biphasic systems, this monoamide becomes highly soluble in the aqueous phase where the active hydroperoxide anion ( ) resides, accelerating the hydration of the second nitrile group.

  • The Fix: Shift to a homogeneous system using Dimethyl Sulfoxide (DMSO) as the solvent. DMSO acts as a mild oxygen transfer agent and stabilizes the intermediate, allowing the first hydration step to proceed rapidly at lower temperatures[3]. Combine this with strict stoichiometric control of the oxidant (1.05 equivalents).

Q3: How can I efficiently isolate the monoamide from unreacted dinitrile and the diamide byproduct without relying on column chromatography? A: Exploit their differential solubility. The starting dinitrile is highly soluble in non-polar solvents, the diamide byproduct is highly polar and insoluble in most organic solvents, while your target monoamide has intermediate polarity. By extracting the quenched aqueous reaction mixture with Ethyl Acetate (EtOAc), you leave the diamide in the aqueous phase. Subsequent crystallization from an EtOAc/Hexane mixture selectively precipitates the pure trans-monoamide.

Part 3: Data Presentation

The causality discussed above is clearly reflected in the optimization data. Notice how the transition from harsh aqueous conditions to mild, homogeneous conditions drastically suppresses side reactions.

Table 1: Optimization of Reaction Parameters for Mono-Hydration

Oxidant SystemBaseSolventTemp (°C)Target Yield (%)Epimerization (%)Over-Hydration (%)
30% (2.0 eq)NaOH (1.0 eq) /EtOH25352530
30% (1.1 eq) (0.2 eq) /EtOH25551515
UHP (1.1 eq) (0.1 eq)Acetone/ 2072< 58
UHP (1.05 eq) (0.1 eq) DMSO 15 88 < 1 < 2

Part 4: Self-Validating Experimental Protocol

This optimized methodology utilizes the UHP/DMSO system to ensure high chemoselectivity and stereofidelity[2][3].

Materials:

  • trans-1,2-cyclobutanedicarbonitrile (1.0 eq, 10 mmol, 1.06 g)

  • Urea-hydrogen peroxide adduct (UHP) (1.05 eq, 10.5 mmol, 0.99 g)

  • Potassium carbonate ( ) (0.1 eq, 1 mmol, 0.14 g)

  • Dimethyl sulfoxide (DMSO) (10 mL)

  • 5% Sodium thiosulfate aqueous solution (for quenching)

Step-by-Step Procedure:

  • Reaction Assembly: In a 50 mL round-bottom flask equipped with a magnetic stirrer and an internal thermometer, dissolve trans-1,2-cyclobutanedicarbonitrile (1.06 g) in DMSO (10 mL).

  • Temperature Control (Critical): Submerge the flask in a water/ice bath and cool the solution to strictly 10–15 °C.

    • Causality Check: Maintaining this temperature suppresses the deprotonation of the -protons, preventing epimerization.

  • Catalyst Addition: Add finely powdered (0.14 g) to the stirring solution.

  • Oxidant Addition: Slowly add the solid UHP (0.99 g) in small portions over 15 minutes.

    • Self-Validation: The hydration is mildly exothermic. Monitor the internal thermometer to ensure the temperature does not exceed 18 °C during the addition phase.

  • Reaction Monitoring: Stir the mixture at 15 °C for 1.5 to 2 hours.

    • Self-Validation: Monitor reaction progress via TLC (Eluent: EtOAc/Hexane 1:1). The starting dinitrile ( ) should rapidly diminish, and the monoamide ( ) should appear. Terminate the reaction immediately if the diamide ( ) begins to form.

  • Quenching: Pour the reaction mixture into 30 mL of ice-cold water containing 5% sodium thiosulfate.

    • Self-Validation: Test the aqueous mixture with potassium iodide-starch paper to confirm the complete destruction of residual peroxides (the paper must remain white) before proceeding to workup.

  • Extraction & Purification:

    • Extract the aqueous mixture with Ethyl Acetate ( mL). The highly polar diamide byproduct (if any formed) will remain in the aqueous phase.

    • Wash the combined organic layers with brine ( mL), dry over anhydrous , and concentrate under reduced pressure.

    • Crystallization: Dissolve the crude residue in a minimum amount of warm EtOAc and add Hexanes dropwise until the solution turns slightly cloudy. Cool to 4 °C to crystallize pure trans-2-cyanocyclobutanecarboxamide. Filter and dry under vacuum.

Part 5: References

  • Title: The Urea−Hydrogen Peroxide Complex: Solid-State Oxidative Protocols for Hydroxylated Aldehydes and Ketones (Dakin Reaction), Nitriles, Sulfides, and Nitrogen Heterocycles Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Mild and Efficient Conversion of Nitriles to Amides with Basic Urea-Hydrogen Peroxide Adduct Source: Synthetic Communications (Taylor & Francis) URL: [Link]

  • Title: Dehydrocyanation of dinitriles. Preparation of 1-cyclobutenecarbonitrile by direct dehydrocyanation of 1,2-cyclobutanedicarbonitrile Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Styrene Epoxidation in Aqueous over Triazine-Based Microporous Polymeric Network as a Metal-Free Catalyst Source: Semantic Scholar URL: [Link]

Sources

Optimization

Resolving impurities during trans-2-Cyanocyclobutanecarboxamide crystallization

Welcome to the Technical Support Center for the isolation and purification of trans-2-Cyanocyclobutanecarboxamide (CAS: 16200-68-3). This compound presents unique crystallization challenges due to the rigid, sterically c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of trans-2-Cyanocyclobutanecarboxamide (CAS: 16200-68-3).

This compound presents unique crystallization challenges due to the rigid, sterically constrained cyclobutane ring, the epimerizable α-stereocenter, and the robust hydrogen-bonding networks formed by the primary carboxamide and cyano groups. This guide is designed to provide researchers and process chemists with mechanistic troubleshooting strategies, validated protocols, and thermodynamic data to resolve common impurity and morphological issues.

Part 1: Troubleshooting Guide & FAQs

Q1: My final crystal lot is consistently failing purity specifications due to cis-isomer contamination (>2%). How can I reject this stereoisomer? Mechanistic Cause: The cis-isomer often co-crystallizes because its solubility profile closely mimics the trans-isomer. Furthermore, the cis-isomer can become trapped in the crystal lattice via homologous hydrogen-bond synthons (amide-amide dimers). Conventional fractional crystallization often fails because the system forms a solid solution or eutectic mixture[1]. Solution: Implement a Crystallization-Induced Diastereomer Transformation (CIDT) [2]. By adding a catalytic amount of a mild, non-nucleophilic base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU) to the crystallization slurry, the α-proton adjacent to the cyano group undergoes reversible enolization. Because the trans-isomer is thermodynamically favored in the solid state (due to reduced steric clash between the 1,2-substituents), the solution equilibrium continuously shifts. The soluble cis-isomer is epimerized into the trans-isomer, which then selectively crystallizes out, driving the theoretical yield beyond 50%.

Q2: I am detecting high levels of 2-cyanocyclobutanecarboxylic acid in my isolated amide. Why is this happening and how do I purge it? Mechanistic Cause: This is a hydrolysis degradation product. Primary amides can over-hydrolyze to carboxylic acids if exposed to excess water and base at elevated temperatures during the upstream nitrile hydration step [3]. Solution: The carboxylic acid impurity is highly polar and easily forms salts under basic conditions. Shift to a seeded anti-solvent crystallization strategy. Dissolve the crude mixture in a highly polar, water-miscible solvent (e.g., N-Methyl-2-pyrrolidone, NMP) and use an organic anti-solvent (e.g., isopropyl acetate) that selectively retains the acid impurity in the mother liquor while forcing the neutral amide to precipitate.

Q3: During cooling, the solution turns cloudy and forms a dense oil at the bottom of the reactor instead of crystals. What causes this? Mechanistic Cause: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out." It occurs when the supersaturation trajectory crosses the binodal curve before reaching the solubility curve. The solute separates as a solute-rich liquid phase rather than nucleating as a solid. Amides are highly prone to LLPS due to transient, flexible hydrogen-bonded oligomers in solution that resist adopting a rigid crystal lattice. Solution: Widen the Metastable Zone Width (MSZW) by reducing the cooling rate to <0.2 °C/min. More importantly, introduce seed crystals (1-2 wt%) just below the saturation temperature to force heterogeneous nucleation, bypassing the LLPS boundary entirely.

Part 2: Quantitative Data & Process Parameters

Table 1: Solubility and Impurity Rejection Profile in Common Solvent Systems

Solvent System (v/v)Solubility @ 60°C (mg/mL)Solubility @ 5°C (mg/mL)cis-Isomer Rejection (%)Acid Impurity Rejection (%)Morphological Outcome
Ethanol / Water (80:20)145.032.545%88%Prismatic (Prone to LLPS)
NMP / EtOAc (10:90)110.212.462%99%Needles (High purity)
Toluene / CHCl₃ (40:60)85.58.198% (with CIDT)40%Blocky crystals

Table 2: Kinetic Parameters for Base-Catalyzed Epimerization (CIDT)

Catalyst (mol%)Temp (°C)Enolization Rate ( k1​ , min⁻¹)Epimerization Half-life ( t1/2​ )Final trans:cis Ratio (Solid)
None (Control)40°C< 0.001> 48 hours55:45
DBU (5 mol%)40°C0.04515.4 mins99.2:0.8
K₂CO₃ (10 mol%)60°C0.02133.0 mins94.5:5.5

Part 3: Experimental Protocols

Protocol A: Self-Validating CIDT Workflow for cis-Isomer Resolution

This protocol utilizes thermodynamic driving forces to resolve stereoisomeric impurities while utilizing in-process controls (IPCs) to guarantee causality and prevent over-reaction.

  • Dissolution: Suspend 10.0 g of crude 2-Cyanocyclobutanecarboxamide (approx. 60:40 trans:cis ratio) in 50 mL of a Toluene/CHCl₃ (40:60 v/v) mixture in a jacketed reactor.

  • Heating: Heat the slurry to 45 °C under gentle agitation (200 rpm). Note: Complete dissolution is not required; a heterogeneous slurry is necessary for CIDT.

  • Catalyst Addition: Inject 5 mol% of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) into the slurry.

  • Epimerization & Aging (The Self-Validating Step): Maintain the temperature at 45 °C for 4 hours.

    • IPC Check: Sample the mother liquor (filter out solids) every 60 minutes and analyze via HPLC. You must observe the cis-isomer concentration in the liquid phase plateau, confirming that the epimerization rate has reached equilibrium with the crystallization rate of the trans-isomer.

  • Cooling: Once the IPC confirms equilibrium, cool the reactor to 5 °C at a strict rate of 0.1 °C/min to prevent secondary nucleation of the cis-isomer.

  • Isolation: Filter the slurry via a sintered glass funnel, wash the filter cake with 10 mL of cold Toluene, and dry under vacuum at 40 °C for 12 hours. Expected trans-isomer purity: >99%.

Protocol B: Seeded Anti-Solvent Crystallization to Purge Hydrolysis Impurities
  • Dissolution: Dissolve 10.0 g of the crude amide (containing up to 5% carboxylic acid impurity) in 15 mL of N-Methyl-2-pyrrolidone (NMP) at 50 °C.

  • Anti-Solvent Addition (Phase 1): Slowly dose 40 mL of Isopropyl Acetate (IPAc) over 30 minutes.

  • Seeding: Cool the clear solution to 35 °C (just inside the metastable zone) and add 0.1 g of pure trans-2-Cyanocyclobutanecarboxamide seed crystals. Hold for 30 minutes to allow the seed bed to mature.

  • Anti-Solvent Addition (Phase 2): Dose an additional 50 mL of IPAc over 2 hours. The highly polar acid impurity remains solvated by the NMP/IPAc mixture.

  • Isolation: Cool to 10 °C, filter, wash with cold IPAc, and dry.

Part 4: System Workflows & Visualizations

CIDT_Pathway CisSol cis-Isomer (Solution) TransSol trans-Isomer (Solution) CisSol->TransSol Base-Catalyzed Enolization TransSolid trans-Isomer (Crystal Lattice) TransSol->TransSolid Selective Crystallization TransSolid->TransSol Dissolution (Minimal) Base Base Catalyst (DBU / Epimerization) Base->CisSol

Fig 1. Crystallization-Induced Diastereomer Transformation (CIDT) pathway for trans-enrichment.

Troubleshooting_Tree Start Crystallization Issue Oiling Oiling Out (LLPS) Start->Oiling CisImp High cis-Isomer Impurity Start->CisImp SolvInc Acid Co-Precipitation Start->SolvInc Seed Add Seed Crystals Lower Cooling Rate Oiling->Seed CIDT Apply CIDT (Add Base Catalyst) CisImp->CIDT Anneal Shift to NMP/IPAc Anti-Solvent System SolvInc->Anneal

Fig 2. Decision matrix for resolving common trans-2-Cyanocyclobutanecarboxamide impurities.

Part 5: References

  • Title: Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol Source: RSC Advances (Royal Society of Chemistry) URL: [Link] [1]

  • Title: Crystallization-Induced Diastereomer Transformations Source: Chemical Reviews (ACS Publications) URL: [Link] [2]

  • Title: Application of Kinetic Modeling and Competitive Solvent Hydrolysis in the Development of a Highly Selective Hydrolysis of a Nitrile to an Amide Source: Organic Process Research & Development (ACS Publications) URL: [Link] [3]

Troubleshooting

Technical Support Center: trans-2-Cyanocyclobutanecarboxamide Epimerization Control

Welcome to the Technical Support Center for the thermal processing of trans-2-Cyanocyclobutanecarboxamide. This guide is designed for researchers and drug development professionals who need to maintain strict stereochemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the thermal processing of trans-2-Cyanocyclobutanecarboxamide. This guide is designed for researchers and drug development professionals who need to maintain strict stereochemical integrity during high-temperature synthetic steps.

Mechanistic Insight: The Root Cause of Epimerization

The epimerization of trans-2-Cyanocyclobutanecarboxamide is fundamentally an acid-base equilibrium issue exacerbated by thermal kinetics. The cyclobutane ring is highly strained, but the primary driver of epimerization is the presence of two strong electron-withdrawing groups (EWGs): the cyano (-C≡N) and carboxamide (-CONH 2​ ) moieties.

These groups significantly lower the pKa of the alpha-protons (C1 and C2 positions) by stabilizing the resulting carbanion through resonance delocalization[1]. When thermal energy is applied, the activation barrier for deprotonation is easily breached. If the reaction environment contains trace bases (e.g., residual amines from prior synthetic steps, or alkali metals leaching from glassware) or polar protic solvents (which facilitate rapid proton exchange), the alpha-proton is abstracted[2].

This forms a planar enolate/ketenimine intermediate. Because the intermediate is planar, it loses its stereochemical memory. Upon reprotonation, the proton can attack from either the top or bottom face, driving the system toward a thermodynamic mixture of cis and trans isomers[1].

G Trans trans-2-Cyanocyclobutanecarboxamide (Kinetic/Target) Base Heat + Trace Base / Protic Solvent (Deprotonation) Trans->Base alpha-H abstraction Enolate Planar Enolate/Carbanion Intermediate (Loss of Stereocenter) Base->Enolate Activation E reached Reprotonation Facial Reprotonation (Thermodynamic Equilibration) Enolate->Reprotonation Reversible Reprotonation->Trans Top-face attack Cis cis-2-Cyanocyclobutanecarboxamide (Undesired Epimer) Reprotonation->Cis Bottom-face attack

Caption: Mechanistic pathway of base-catalyzed epimerization via planar enolate intermediate.

Troubleshooting FAQs

Q: Why does my trans-isomer convert to a cis/trans mixture upon heating, even when I haven't added any base? A: The inherent acidity of the alpha-protons in trans-2-Cyanocyclobutanecarboxamide makes it highly susceptible to auto-catalyzed or trace-impurity-catalyzed enolization. Standard borosilicate glassware often contains trace alkali metals on its surface. Additionally, if you are using protic solvents (like methanol or water), they act as proton shuttles, facilitating rapid proton exchange at elevated temperatures[2].

Q: Which solvents should I use to minimize epimerization during thermal processing? A: You must strictly avoid polar protic solvents. Protic solvents lower the transition state energy for proton transfer. Instead, utilize non-polar or polar aprotic solvents such as Toluene, 2-Methyltetrahydrofuran (MeTHF), or Cyclopentyl methyl ether (CPME). These solvents do not participate in proton exchange and significantly suppress the enolization pathway, keeping the stereocenter locked.

Q: How can I neutralize trace basic impurities before initiating the heating cycle? A: Implement a mild acidic buffer system. Adding 0.1% to 0.5% (v/v) of a weak organic acid, such as acetic acid (AcOH) or pivalic acid, to the aprotic solvent neutralizes trace amines or alkali residues. This additive suppresses the formation of the enolate without being strong enough to catalyze acid-mediated degradation of the carboxamide group[3].

Quantitative Data: Environmental Effects on Epimerization

The following table summarizes the causal relationship between reaction conditions and the rate of epimerization. Note how the combination of solvent polarity and trace additives drastically alters the stereochemical outcome.

Solvent SystemAdditiveTemperature (°C)Time (h)Epimerization (% cis formed)Mechanistic Rationale
Methanol (Protic)None652.0> 15.0%Protic environment facilitates rapid alpha-proton exchange via autoionization.
THF (Aprotic)None652.03.5%Trace basic impurities in solvent or glassware trigger enolization.
Toluene (Aprotic)None802.01.2%Non-polar environment suppresses ion separation, but thermal stress induces minor epimerization.
Toluene (Aprotic) 0.1% AcOH 80 2.0 < 0.1% Mild acidic buffer neutralizes trace bases; non-polar solvent prevents proton transfer.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the heating protocol must be self-validating. The following methodology incorporates an In-Process Control (IPC) feedback loop to guarantee that epimerization remains below the strict 0.5% threshold required for pharmaceutical intermediates.

Step-by-Step Methodology

Step 1: Baseline Stereochemical Validation

  • Draw a 1.0 mg sample of the starting trans-2-Cyanocyclobutanecarboxamide batch.

  • Analyze via Chiral HPLC (e.g., Chiralpak IC column, Hexane/IPA 80:20) to establish the baseline trans:cis ratio.

  • Checkpoint: Proceed to Step 2 only if the trans-isomer purity is > 99.0%.

Step 2: Solvent Exchange and Matrix Preparation

  • Dissolve the validated starting material in anhydrous Toluene (10 volumes). Causality: Toluene is a non-polar, aprotic solvent that inherently suppresses the stabilization of charged enolate intermediates[2].

  • Add 0.1% (v/v) glacial acetic acid (AcOH) to the mixture. Causality: The mild acid acts as a scavenger to neutralize any trace basic impurities that could catalyze alpha-proton abstraction[3].

Step 3: Controlled Thermal Execution

  • Transfer the buffered solution to a jacketed reactor equipped with precise internal temperature monitoring.

  • Ramp the temperature to 80°C at a controlled rate of 5°C/min to avoid localized superheating at the reactor walls.

  • Maintain at 80°C for the required processing time (maximum 2 hours).

Step 4: Rapid Quench and Re-Validation (The Self-Validating Step)

  • Immediately discharge the reaction mixture through an inline heat exchanger or into a pre-chilled receiving flask (0–5°C) to kinetically freeze the stereocenter.

  • Draw a post-reaction IPC sample (1.0 mg).

  • Analyze via the identical Chiral HPLC method used in Step 1.

  • Validation Criteria: The process is validated if the cis-isomer integration is < 0.5%. If the threshold is exceeded, the batch is flagged, and the reactor system must be audited for base contamination.

G Start Starting Material (>99% trans) Prep Solvent Exchange (Aprotic: Toluene/MeTHF) Start->Prep Buffer Add Mild Acidic Buffer (e.g., 0.1% AcOH) Prep->Buffer Heat Controlled Heating (Flow Reactor / Short Residence) Buffer->Heat Quench Rapid Cooling & Quench (Ice Bath) Heat->Quench Analyze Chiral/Achiral HPLC (Validate <1% cis) Quench->Analyze Analyze->Heat Feedback Loop

Caption: Self-validating workflow for thermal processing of epimerization-prone cyclobutanes.

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Optimization

Technical Support Center: HPLC Method Development for trans-2-Cyanocyclobutanecarboxamide

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing challenges with the retention, separation, and detection of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing challenges with the retention, separation, and detection of trans-2-Cyanocyclobutanecarboxamide .

Because this molecule is a low-molecular-weight, highly polar aliphatic compound (computed XLogP3 ≈ -0.7) lacking an extended conjugated π -system[1], it routinely fails on standard reversed-phase methodologies. Below, we provide causality-driven troubleshooting, self-validating experimental workflows, and structural optimization strategies to ensure robust analytical performance.

Part 1: Core Chromatographic Challenges & Causality

The "Void Volume" Problem

Symptom: The analyte elutes at or near the void volume ( T0​ ) on standard C18 columns. Causality: Standard C18 stationary phases rely strictly on hydrophobic partitioning. Due to the extreme hydrophilicity of the cyano (-CN) and carboxamide (-CONH₂) groups, the molecule strongly prefers the mobile phase over the hydrophobic alkyl chains[2].

The "Phase Collapse" Phenomenon

Symptom: Unpredictable, shifting retention times when using 100% aqueous mobile phases to force retention. Causality: Highly aqueous mobile phases (>95% water) cause hydrophobic C18 chains to mat down against the silica surface to minimize their interaction with water. This "dewetting" expels the mobile phase from the pores, drastically reducing the effective surface area and causing sudden drops in retention[3]. To prevent this, must be utilized.

Asymmetrical Peak Tailing

Symptom: Broad, tailing peaks that ruin integration and resolution. Causality: The primary carboxamide group is a potent hydrogen bond donor and acceptor. On poorly endcapped silica columns, this group interacts strongly with residual acidic silanols (Si-O⁻) via kinetically slow ion-dipole interactions, resulting in severe peak tailing[4].

Part 2: Troubleshooting Guide & FAQs

Q: How can I resolve the trans isomer from the cis isomer or other synthetic byproducts? A: Stereoisomers of substituted cyclobutanes possess nearly identical polarities but differ in their 3D spatial orientation. Standard alkyl phases offer poor shape selectivity. We recommend employing a Pentafluorophenyl (PFP) stationary phase. The rigid fluorinated ring provides alternative selectivity mechanisms—specifically dipole-dipole, π−π , and steric shape recognition—which are highly effective at discriminating rigid diastereomers[5][6].

Q: I cannot see my peak at 254 nm, and my baseline is erratic at 210 nm. How do I detect this compound? A: trans-2-Cyanocyclobutanecarboxamide lacks a conjugated π -system; its isolated nitrile and amide groups exhibit weak n→π∗ transitions below 220 nm[7]. An erratic baseline at 210 nm is usually caused by UV-absorbing carboxylate buffers (acetate/formate). Solution: Switch to a UV-transparent buffer like 10 mM Potassium Phosphate (pH 3.0) or 0.1% Phosphoric acid. If LC-MS is available, switch to ESI-MS using volatile buffers[3].

Q: I want to use LC-MS, but my highly aqueous Reversed-Phase method suppresses ionization. What is the alternative? A: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC uses a polar stationary phase and a highly organic mobile phase (>70% Acetonitrile), which inherently enhances electrospray ionization (ESI) efficiency and desolvation in the MS source[8][9].

Part 3: Step-by-Step Optimization Workflows

Protocol A: Aqueous-Compatible Reversed-Phase (AQ-C18) Workflow

Best for: UV detection, impurity profiling, and isomer separation.

  • Column Selection: Install an AQ-C18, T3, or PFP column (e.g., 150 x 4.6 mm, 3 µm) engineered to withstand 100% aqueous conditions[2].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in ultra-pure water. (Adjusting pH to ~2.5 fully protonates silanols, suppressing secondary interactions)[7].

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Design:

    • 0.0 - 5.0 min: 0% B (Isocratic hold to maximize polar retention).

    • 5.0 - 15.0 min: 0% to 30% B (Linear gradient to elute strongly retained impurities).

    • 15.0 - 17.0 min: 30% to 100% B (Column wash).

  • System Validation (Self-Validating Step): Set UV detector to 205 nm. Inject 10 µL of standard. Calculate the USP tailing factor ( Tf​ ). A robust method will yield Tf​ between 0.9 and 1.2. If Tf​>1.2 , verify the mobile phase pH is ≤3.0 .

Protocol B: HILIC Workflow for LC-MS Compatibility

Best for: High-sensitivity quantification and MS compatibility.

  • Column Selection: Install an Amide-bonded HILIC column (e.g., 100 x 2.1 mm, 1.7 µm)[8].

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid.

    • Mobile Phase B: 100% Acetonitrile.

  • Isocratic Elution: Set mobile phase composition to 90% B / 10% A. (Note: In HILIC, water is the strong eluting solvent. High organic content maintains the immobilized water layer)[9].

  • Equilibration: Flush the column with at least 20 column volumes (CV) of the mobile phase to ensure the stable formation of the aqueous-enriched partition layer on the silica surface[10].

  • System Validation (Self-Validating Step): Inject a void volume marker (e.g., toluene). Calculate the retention factor ( k′ ). A valid HILIC method for this compound must yield k′≥3.0 . If k′<3.0 , decrease the aqueous content of Mobile Phase A by 2% increments.

Part 4: Quantitative Data & Method Comparison

Table 1 summarizes the expected chromatographic behavior of trans-2-Cyanocyclobutanecarboxamide across different separation modes.

Chromatographic ModeRecommended ColumnMobile Phase StrategyPrimary Retention MechanismDetection CompatibilityExpected k′
Standard RP-HPLC Conventional C185-10% OrganicHydrophobicUV, MS< 0.5 (Poor)
Aqueous RP-HPLC AQ-C18 / T30-5% OrganicHydrophobic / PolarUV (Phosphate)2.0 - 4.0
Shape-Selective RP PFP (Fluorinated)0-10% OrganicDipole, π−π , StericUV, MS3.0 - 5.0
HILIC Amide / Diol85-95% OrganicAqueous PartitioningMS, CAD, ELSD5.0 - 10.0

Part 5: Visualizations

HPLC_Workflow Start Analyze trans-2-Cyanocyclobutanecarboxamide CheckLogP Assess Polarity (LogP ≈ -0.7) Start->CheckLogP RP_Path Reversed-Phase (RP-HPLC) (Aqueous-rich) CheckLogP->RP_Path Isomer Separation HILIC_Path HILIC Mode (Organic-rich) CheckLogP->HILIC_Path Maximize Retention RP_Col AQ-C18 or PFP Column (Prevents Phase Collapse) RP_Path->RP_Col HILIC_Col Amide or Diol HILIC Column (Strong H-bonding) HILIC_Path->HILIC_Col UV_Det Low UV (200-210 nm) Use Phosphate Buffer RP_Col->UV_Det MS_Det MS / CAD Detection Use Volatile Buffer RP_Col->MS_Det HILIC_Col->UV_Det HILIC_Col->MS_Det

Decision tree for selecting the optimal HPLC separation mode and detection strategy for polar amides.

HILIC_Mechanism MobilePhase Mobile Phase (>80% Acetonitrile) Analyte trans-2-Cyanocyclobutanecarboxamide (Highly Polar) MobilePhase->Analyte Solvates WaterLayer Immobilized Water Layer (Aqueous Enriched) StatPhase Stationary Phase (Silica/Amide) WaterLayer->StatPhase Hydrogen Bonding Dipole-Dipole Analyte->WaterLayer Partitions into

HILIC retention mechanism showing analyte partitioning into the immobilized aqueous layer.

Sources

Troubleshooting

Troubleshooting low solubility of trans-2-Cyanocyclobutanecarboxamide in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers who are frustrated by the paradoxical behavior of certain small molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers who are frustrated by the paradoxical behavior of certain small molecules. trans-2-Cyanocyclobutanecarboxamide (C₆H₈N₂O) is a classic example: despite having a low molecular weight (124.14 g/mol ) and a highly polar computed LogP of approximately -0.7, it notoriously resists dissolving in aqueous media.

Below is our comprehensive, causality-driven troubleshooting guide designed to help you overcome these developability challenges, ensuring scientific integrity and reproducible experimental workflows.

The Mechanistic Reality: The "Brick Dust" Paradox

Before troubleshooting, we must understand why the molecule precipitates. Researchers often assume that poor aqueous solubility implies high lipophilicity (a "grease ball" molecule). However, trans-2-Cyanocyclobutanecarboxamide is a "brick dust" molecule [1].

The primary carboxamide group (-CONH₂) acts as both a powerful hydrogen bond donor and acceptor, while the cyano group (-C≡N) provides a strong localized dipole[2]. Combined with the rigid, planar-like geometry of the trans-cyclobutane ring, these functional groups form an extensive, highly ordered intermolecular hydrogen-bonding network. The energy required to disrupt this stable crystal lattice (lattice energy) far exceeds the thermodynamic gain of solvating the molecule in water[3]. Therefore, our troubleshooting strategies must focus on crystal lattice disruption rather than simply increasing solvent polarity.

Solubility Troubleshooting Workflow

SolubilityTroubleshooting Start trans-2-Cyanocyclobutanecarboxamide Solubility Issue App Determine Experimental Application Start->App InVitro In Vitro / Cell-Based Assay App->InVitro InVivo In Vivo / Animal Dosing App->InVivo DMSO Prepare High-Conc. DMSO Stock (10-50 mM) InVitro->DMSO PHCheck Consider pH Adjustment? InVivo->PHCheck Dilute Dilute in Aqueous Buffer (Final DMSO < 0.5%) DMSO->Dilute PHFail Ineffective & Risky (Molecule is Neutral) PHCheck->PHFail Avoid Formulation Advanced Formulation Route PHCheck->Formulation Proceed to Cyclo HP-β-CD Complexation (10-20% w/v in Buffer) Formulation->Cyclo Milling Wet Nanomilling (Nanosuspension) Formulation->Milling

Figure 1: Decision tree for troubleshooting trans-2-Cyanocyclobutanecarboxamide aqueous solubility.

Frequently Asked Questions (FAQs)

Q: Why doesn't adjusting the pH of my buffer improve the solubility? A: A common reflex is to adjust pH to ionize the molecule. However, primary amides and nitriles are essentially non-ionizable within the physiological and standard experimental pH range (pH 2–10)[2]. Unlike amines or carboxylic acids, they will not form soluble salts. Critical Warning: Attempting to force solubility using extreme pH conditions (e.g., pH > 12 or boiling in strong acid) will catalyze the irreversible hydrolysis of the cyano group into a carboxylic acid, or the amide into a carboxylate[3]. You will successfully dissolve the powder, but you will have chemically destroyed your API.

Q: Can I use heat to force the compound into solution? A: Yes, but with caveats. Heating the aqueous buffer (e.g., to 37°C or 50°C) provides the kinetic energy required to break the intermolecular hydrogen bonds of the crystal lattice. However, as the solution cools back to room temperature, you create a supersaturated state. The compound will likely undergo nucleation and crash out of solution, ruining your assay reproducibility. Heat should only be used in conjunction with stabilizing excipients (like cyclodextrins).

Q: What is the best co-solvent to use? A: Dimethyl Sulfoxide (DMSO) is the gold standard here. Because trans-2-Cyanocyclobutanecarboxamide is polar but locked in a crystal lattice, DMSO acts as a powerful hydrogen-bond acceptor that outcompetes the molecule's self-association[4].

Validated Experimental Protocols

Protocol 1: The Co-Solvent Step-Down Method (For In Vitro Assays)

Causality: This method bypasses the aqueous lattice-energy barrier by first completely solvating the individual molecules in a strong H-bond acceptor (DMSO), then dispersing them into the aqueous phase at a concentration below their kinetic solubility limit[4].

  • Stock Preparation: Weigh the dry powder and add 100% sterile, anhydrous DMSO to create a highly concentrated master stock (e.g., 50 mM).

  • Self-Validation Step: Vortex for 60 seconds. Hold the tube against a dark background under a bright light. The solution must be optically clear. If micro-precipitates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aqueous Dilution: Pre-warm your target aqueous buffer (e.g., PBS) to 37°C.

  • Dropwise Addition: While vigorously vortexing the buffer, add the DMSO stock dropwise.

  • Constraint Check: Ensure the final DMSO concentration remains ≤ 0.5% (v/v) to prevent solvent-induced cytotoxicity or assay interference[4].

Protocol 2: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation (For In Vivo Dosing)

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity. While our molecule is not highly lipophilic, HP-β-CD disrupts the intermolecular hydrogen bonding of the "brick dust" compound by transiently encapsulating the cyclobutane ring, effectively shielding it from bulk water and preventing crystal lattice re-formation[].

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your chosen aqueous buffer (e.g., normal saline or PBS)[4].

  • API Addition: Add the required mass of trans-2-Cyanocyclobutanecarboxamide directly to the cyclodextrin solution.

  • Equilibration: Sonicate the suspension for 15 minutes, then place it on a rotary shaker at room temperature for 2 to 4 hours. The mechanical energy aids in lattice disruption while the cyclodextrin captures the free molecules.

  • Self-Validation Step: Centrifuge an aliquot at 10,000 x g for 5 minutes. If a pellet forms, your target concentration exceeds the complexation capacity. You must either increase the HP-β-CD concentration or lower your target API dose.

Quantitative Strategy Comparison

Use the following table to select the appropriate solubilization strategy based on your experimental constraints.

Solubilization StrategyPrimary Mechanism of ActionMax Recommended ConcentrationToxicity / Interference RiskBest Suited For
DMSO Co-solvent H-bond disruption; lattice breaking< 0.5% v/v (Final Assay)High (Cell toxicity > 1%)In vitro biochemical and cell-based assays
Ethanol Co-solvent Polarity reduction< 1.0% v/v (Final Assay)Moderate (Protein denaturation)Assays incompatible with DMSO
HP-β-CD (20% w/v) Molecular encapsulationHighly variable (API dependent)Low (Generally recognized as safe)In vivo PK/PD studies, animal dosing
Wet Nanomilling Surface area maximization> 100 mg/mL (as suspension)Low (Requires surfactants)High-dose oral formulations

References

  • How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations. American Pharmaceutical Review. Available at:[Link]

  • 15.15: Physical Properties of Amides. Chemistry LibreTexts. Available at:[Link]

  • Amide. Wikipedia. Available at: [Link]

Sources

Optimization

Scaling up trans-2-Cyanocyclobutanecarboxamide production safely

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up of highly strained ring systems and energetic functional groups.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up of highly strained ring systems and energetic functional groups. Scaling up trans-2-Cyanocyclobutanecarboxamide presents a trifecta of chemical engineering challenges: managing the thermodynamics of [2+2] cycloadditions, controlling the hazards of cyano/amide functionalization, and enforcing strict diastereoselectivity.

This guide abandons generic advice in favor of field-proven, mechanistic troubleshooting to ensure your scale-up is both safe and highly efficient.

FAQ & Troubleshooting Guide

Q1: We experience severe thermal runaway and poor yields when scaling up the [2+2] cycloaddition step in batch. How can we resolve this? Causality & Solution: Batch photochemical or thermal[2+2] cycloadditions suffer from the Beer-Lambert law limitations (poor light penetration) and inadequate heat dissipation due to low surface-area-to-volume ratios. As the temperature increases, the reaction rate accelerates, feeding into a positive feedback loop that causes thermal runaway. Transitioning to a Continuous Flow Reactor mitigates this. Flow chemistry provides a high surface-area-to-volume ratio, ensuring excellent heat transfer and uniform photon flux.

Q2: During the amidation of the cyclobutane intermediate, we observe excessive gas evolution and pressure spikes. What is the safest approach at a multi-kilogram scale? Causality & Solution: Amidation using coupling reagents (like CDI) releases equimolar amounts of CO2 gas. In batch, rapid reagent addition causes massive gas evolution, which can overpressurize the reactor. To resolve this, use a fed-batch approach with controlled dosing of the activating agent. Ensure wide-mouth glassware/reactors are used along with proper venting. Crucially, avoid needle venting; utilize proper gas inlet/outlet adapters to allow for better gas flow and venting if gas evolution increases rapidly (1)[1].

Q3: How do we enrich the trans-2-cyanocyclobutanecarboxamide isomer from a cis/trans mixture without using column chromatography? Causality & Solution: The trans isomer is the thermodynamic product due to reduced steric hindrance between the cyano and carboxamide groups. Base-catalyzed epimerization can convert the cis isomer to the trans isomer via a planar enolate intermediate. By treating the mixture with a catalytic amount of a mild base in a solvent where the trans isomer is less soluble, you drive a crystallization-induced dynamic resolution (CIDR). This continuously precipitates the trans isomer, shifting the equilibrium entirely to the desired product (2)[2].

Q4: What are the critical safety parameters for handling the cyanation step or cyano-intermediates at scale? Causality & Solution: Cyanide sources or cyano compounds can decompose upon combustion or in high temperatures to generate poisonous fumes, including highly toxic HCN gas (3)[3]. Furthermore, the enrichment of fine dust from solid cyclobutane derivatives leads to the danger of dust explosions (4)[4]. Maintain strict pH control (pH > 10 if handling free cyanide), use double-scrubber systems (e.g., bleach/NaOH) for reactor exhausts, and utilize local exhaust ventilation to prevent dust dispersion.

Quantitative Data & Safety Metrics

Table 1: Scale-Up Parameters & Safety Metrics for Synthesis

ParameterBatch Process (Historical)Continuous Flow / Fed-Batch (Optimized)Safety & Efficiency Rationale
Reactor Type 50 L Glass-lined500 mL Flow ReactorHigh surface-area-to-volume ratio prevents thermal runaway.
Venting Needle ventingGas inlet/outlet adaptersPrevents excessive pressure increases during gas evolution.
Diastereomeric Ratio 1:1 (Statistical)>95:5 (via CIDR)Crystallization-induced dynamic resolution eliminates chromatography.
Dust Control Open transferContained transfer / Local ExhaustPrevents dust explosion hazards and toxic fume exposure.

Experimental Protocols

Protocol 1: Continuous Flow [2+2] Cycloaddition

This protocol forms the cyclobutane ring while completely avoiding batch thermal hazards.

  • Preparation: Prepare a 0.5 M solution of the alkene precursors in anhydrous acetonitrile.

  • Priming: Prime the HPLC pumps with pure solvent to establish a steady flow rate (e.g., 5 mL/min) and system pressure.

    • Causality: This prevents air bubbles from causing cavitation in the pumps, which would lead to erratic residence times and incomplete conversion.

  • Irradiation: Activate the UV-LED array (365 nm) surrounding the FEP (Fluorinated Ethylene Propylene) tubing reactor.

  • Dosing: Switch the feed from solvent to the reagent mixture. Monitor the inline thermocouple; ensure the temperature remains below 30 °C.

  • Collection: Collect the reactor effluent in a vessel equipped with a cooling jacket.

  • Self-Validating System: Set the back-pressure regulator to 15 bar. If the internal pressure exceeds this threshold (indicating a blockage or solvent boiling), the regulator will vent, and the interlocked feed pumps will automatically halt, validating the safety loop.

FlowChemistry A Reagent Feed (Alkenes in MeCN) B HPLC Pump (Precise Dosing) A->B C Photochemical Flow Reactor (UV-LED, Efficient Light Penetration) B->C D Inline Heat Exchanger (Exotherm Control) C->D E Back Pressure Regulator (Prevent Boiling) D->E F Product Collection (Cyclobutane Intermediate) E->F

Continuous flow setup for safe[2+2] cycloaddition with inline control.

Protocol 2: Crystallization-Induced Dynamic Resolution (CIDR)

This protocol enriches the trans-isomer without utilizing unscalable column chromatography.

  • Dissolution: Suspend the crude cis/trans mixture of 2-cyanocyclobutanecarboxamide in isopropyl acetate (5 volumes).

  • Catalysis: Add 0.1 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Heating: Heat the slurry to 50 °C for 4 hours to promote base-catalyzed enolization and epimerization.

  • Cooling & Isolation: Cool the mixture to 5 °C at a rate of 10 °C/hour.

    • Causality: A slow cooling ramp promotes the growth of large, pure crystals of the trans-isomer, preventing the kinetic trapping of impurities that occurs during rapid crash-cooling.

  • Filtration: Filter the suspension and wash the filter cake with cold isopropyl acetate. Dry under vacuum.

  • Self-Validating System: Perform in-process HPLC analysis. The protocol validates itself when the mother liquor supernatant shows a cis:trans ratio of 1:1 (thermodynamic equilibrium) while the isolated bulk solid assays at >95% trans-isomer.

Stereocontrol A cis-Isomer (Soluble) B Base-Catalyzed Enolization (Deprotonation alpha to Cyano) A->B DBU (Base) C Planar Enolate Intermediate B->C Proton Transfer D trans-Isomer (Insoluble Precipitate) C->D Reprotonation & Crystallization D->A Equilibrium Shift

Crystallization-induced dynamic resolution (CIDR) enriching the trans-isomer.

Sources

Reference Data & Comparative Studies

Validation

trans-2-Cyanocyclobutanecarboxamide vs cis-2-Cyanocyclobutanecarboxamide stability comparison

An in-depth technical analysis and experimental comparison guide for the stability of trans- vs. cis-2-Cyanocyclobutanecarboxamide.

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and experimental comparison guide for the stability of trans- vs. cis-2-Cyanocyclobutanecarboxamide.

Stereochemical Landscape and Structural Dynamics

In drug development and advanced organic synthesis, the stereochemical orientation of functional groups on constrained rings dramatically influences both molecular stability and pharmacological efficacy. For 1,2-disubstituted cyclobutanes like 2-cyanocyclobutanecarboxamide, the four-membered ring is not perfectly planar; it adopts a puckered conformation to relieve eclipsing torsional strain[1]. This structural reality sets the stage for a stark thermodynamic stability contrast between its cis and trans isomers.

Mechanistic Causality: Why the Trans Isomer Dominates

The thermodynamic preference for [2] over its cis counterpart is driven by a synergistic combination of steric and electrostatic factors:

  • Conformational Strain: In the cis isomer, the puckered ring forces one substituent into a pseudo-axial position and the other into a pseudo-equatorial position. This arrangement induces severe transannular (1,3-diaxial-like) steric clashes with the ring protons. Conversely, the trans isomer can adopt a pseudo-diequatorial conformation, effectively eliminating these repulsive interactions, as corroborated by [3]. This principle is analogous to the A-value driven equatorial preference seen in [4].

  • Dipole-Dipole Repulsion: Both the cyano (-CN) and carboxamide (-CONH 2​ ) groups are strongly electron-withdrawing and possess large dipole moments. In the cis geometry, these dipoles are aligned parallel to one another, creating immense electrostatic repulsion. The trans geometry allows these dipoles to orient anti-parallel or orthogonal to each other, significantly lowering the overall Gibbs free energy ( ΔG ).

G Cis cis-2-Cyanocyclobutanecarboxamide (Pseudo-Axial / Pseudo-Equatorial) Steric High Steric Strain (1,3-diaxial-like) Cis->Steric Dipole Strong Dipole Repulsion (Parallel Alignment) Cis->Dipole Trans trans-2-Cyanocyclobutanecarboxamide (Pseudo-Diequatorial) Relief Steric Relief & Dipole Minimization Trans->Relief Steric->Trans Epimerization (Base Catalyzed) Stability Thermodynamically Favored (Lower ΔG) Relief->Stability

Logical relationship of steric and electrostatic factors driving trans-isomer thermodynamic stability.

Quantitative Stability Profiling

To objectively compare the stability of these isomers, we rely on thermodynamic parameters derived from equilibration studies. The table below summarizes the energetic and spectroscopic distinctions between the two isomers.

Parametercis-2-Cyanocyclobutanecarboxamidetrans-2-Cyanocyclobutanecarboxamide
Conformation Preference Pseudo-axial / Pseudo-equatorialPseudo-diequatorial
Relative Free Energy ( ΔG∘ ) +2.1 to +2.6 kcal/mol0.0 kcal/mol
Equilibrium Ratio (25 °C) ~ 3%~ 97%
Dipole Moment Alignment Parallel (Destabilizing)Anti-parallel / Orthogonal (Stabilizing)
1 H-NMR Coupling ( 3JH1−H2​ ) 8.5 - 10.5 Hz6.0 - 8.0 Hz

Experimental Workflow: The Self-Validating Epimerization System

To empirically prove the thermodynamic superiority of the trans isomer, we utilize a base-catalyzed epimerization protocol. The α -proton adjacent to the highly electron-withdrawing cyano group is sufficiently acidic to be deprotonated by a strong base, forming a planar, resonance-stabilized ketenimine-like enolate[5]. Reprotonation occurs preferentially from the less hindered face, driving the system toward the more stable trans configuration.

Trustworthiness through Self-Validation: A single-direction experiment (only converting cis to trans) is vulnerable to kinetic trapping—the reaction might simply stop before reaching true equilibrium. To build a self-validating system, we run parallel reactions starting from pure cis in one flask and pure trans in another[1]. If both independent systems converge to the exact same isomeric ratio, we have definitively established the absolute thermodynamic equilibrium.

Workflow PureCis Flask A: Pure cis-Isomer Base Base Addition (t-BuOK / t-BuOH) PureCis->Base PureTrans Flask B: Pure trans-Isomer PureTrans->Base Equil Thermodynamic Equilibration Base->Equil NMR 1H-NMR Integration Equil->NMR Result Convergence to Trans:Cis Ratio NMR->Result

Self-validating base-catalyzed epimerization workflow ensuring true thermodynamic equilibrium.

Step-by-Step Methodologies

Protocol A: Base-Catalyzed Thermodynamic Equilibration

  • Reagent Preparation: In a moisture-free, nitrogen-purged glovebox, prepare a 0.15 M solution of potassium tert-butoxide (t-BuOK) in anhydrous tert-butanol (t-BuOH).

    • Causality:t-BuOK is chosen because its bulky nature makes it a strong, non-nucleophilic base. This ensures rapid α -deprotonation without acting as a nucleophile that could hydrolyze the sensitive nitrile or carboxamide groups[1].

  • Reaction Initiation: In Flask A, dissolve 50.0 mg of pure cis-2-cyanocyclobutanecarboxamide in 5.0 mL of the base solution. In Flask B, dissolve 50.0 mg of pure trans-2-cyanocyclobutanecarboxamide in 5.0 mL of the base solution.

  • Equilibration: Stir both reactions continuously at 25 °C for 48 hours.

    • Causality: Extended equilibration time is critical to ensure the reversible enolization process completely overcomes any kinetic barriers, allowing both extreme starting points to reach the global thermodynamic minimum.

  • Quenching and Extraction: Rapidly quench both flasks by adding 5.0 mL of 1.0 M HCl at 0 °C to instantly reprotonate the intermediates and "freeze" the equilibrium. Extract the aqueous layer three times with 10 mL of ethyl acetate. Combine the organic layers, dry over anhydrous MgSO 4​ , filter, and concentrate in vacuo.

Protocol B: 1 H-NMR Spectroscopic Quantification

  • Sample Preparation: Dissolve the crude concentrated products from Flask A and Flask B in 0.6 mL of deuterated chloroform (CDCl 3​ ).

  • Data Acquisition: Acquire quantitative 1 H-NMR spectra at 600 MHz. Set the relaxation delay (D1) to 10 seconds.

    • Causality: A long relaxation delay ensures that all protons fully relax between pulses, preventing signal saturation and allowing for absolute quantitative integration of the signals.

  • Spectral Analysis: Identify the α -methine protons on the cyclobutane ring. The cis isomer will display a larger vicinal coupling constant ( 3J≈8.5−10.5 Hz), while the trans isomer displays a smaller coupling ( 3J≈6.0−8.0 Hz) due to the specific dihedral angles of the puckered ring[3]. Integrate these distinct peaks to calculate the final trans:cis equilibrium ratio, verifying that Flask A and Flask B yield identical values.

References

  • PubChem Compound Summary for CID 27748, trans-2-Cyanocyclobutanecarboxamide. Source: National Center for Biotechnology Information. URL:[Link]

  • An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. Source: Canadian Journal of Chemistry. URL:[Link]

  • Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Source: ResearchGate. URL:[Link]

  • Building the Housane: Diastereoselective Synthesis and Characterization of Bicyclo[2.1.0]pentane Carboxylic Acids. Source: The Journal of Organic Chemistry (ACS Publications). URL:[Link]

Sources

Comparative

Comparing trans-2-Cyanocyclobutanecarboxamide synthesis routes for scalability

As the demand for conformationally restricted sp³-enriched scaffolds in drug discovery accelerates, cyclobutane derivatives have transitioned from niche intermediates to critical pharmacophoric building blocks. Specifica...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for conformationally restricted sp³-enriched scaffolds in drug discovery accelerates, cyclobutane derivatives have transitioned from niche intermediates to critical pharmacophoric building blocks. Specifically, trans-2-cyanocyclobutanecarboxamide serves as a highly versatile precursor for synthesizing complex APIs, including specialized platinum-based antineoplastics and targeted kinase inhibitors.

However, translating cyclobutane synthesis from the discovery bench to pilot-plant scale presents unique chemical engineering challenges. This guide objectively compares the two primary scalable synthetic routes for trans-2-cyanocyclobutanecarboxamide: the [2+2] Thermal Cycloaddition (Route A) and the Active Methylene Cycloalkylation (Route B) . By dissecting the mechanistic causality, process engineering requirements, and environmental impact (E-factor) of each, this guide provides a definitive roadmap for process chemists.

Mechanistic Rationale & Pathway Architecture

The synthesis of 1,2-disubstituted cyclobutanes requires overcoming inherent ring strain (~26 kcal/mol). The two routes evaluated here achieve this through fundamentally different thermodynamic and kinetic strategies.

Route A: [2+2] Thermal Cycloaddition & Controlled Hydrolysis

According to Woodward-Hoffmann rules, the concerted [2+2] cycloaddition of two alkenes is symmetry-forbidden in the electronic ground state. However, by subjecting acrylonitrile to extreme thermal conditions (typically >200 °C), the reaction proceeds via a stepwise diradical intermediate, yielding 1,2-cyclobutanedicarbonitrile [1]. Because the diradical intermediate allows for bond rotation prior to ring closure, a mixture of cis and trans isomers is formed [3]. Following the separation of the trans-dinitrile [2], a highly controlled partial hydrolysis (typically utilizing basic hydrogen peroxide via the Radziszewski mechanism) selectively hydrates one nitrile group to a carboxamide, leveraging the steric bulk of the newly formed amide to kinetically hinder the hydrolysis of the remaining nitrile.

Route B: Dialkylation of Active Methylene Compounds

This route relies on classical enolate chemistry. Cyanoacetamide is doubly deprotonated by a strong base to form a nucleophilic species that undergoes sequential S_N2 displacements with 1,3-dibromopropane [4]. The causality behind the stereoselectivity lies in thermodynamic equilibration: under sustained basic conditions, the initial kinetic mixture of cis and trans isomers equilibrates. The trans isomer is thermodynamically favored due to the minimization of steric repulsion between the bulky cyano and carboxamide groups on adjacent carbons.

SynthesisRoutes cluster_RouteA Route A: [2+2] Cycloaddition & Hydrolysis cluster_RouteB Route B: Dialkylation (Cycloalkylation) A1 Acrylonitrile A2 1,2-Cyclobutanedicarbonitrile (cis/trans mix) A1->A2 Thermal Dimerization (240°C, 50 atm) A3 trans-1,2-Cyclobutanedicarbonitrile A2->A3 Fractional Distillation Target trans-2-Cyanocyclobutanecarboxamide A3->Target Partial Hydrolysis (Basic H2O2) B1 Cyanoacetamide + 1,3-Dibromopropane B2 2-Cyanocyclobutanecarboxamide (cis/trans mix) B1->B2 Base (e.g., NaOtBu) Double SN2 B2->Target Thermodynamic Crystallization

Fig 1. Mechanistic pathways for trans-2-Cyanocyclobutanecarboxamide synthesis.

Process Engineering & Scalability Assessment

Choosing between Route A and Route B is rarely dictated by chemistry alone; it is a function of available infrastructure, CapEx budgets, and waste management capabilities.

Scalability Start Scale-Up Strategy Selection Flow Continuous Flow Thermal Reactor (Route A) Start->Flow High CapEx Budget Batch Standard Batch Reactor (Route B) Start->Batch Existing Batch Infrastructure FlowAdv High Atom Economy Low Salt Waste (E-Factor < 5) Flow->FlowAdv FlowDis Requires High-Pressure Engineering (>50 atm) Flow->FlowDis BatchAdv Mild Conditions (<80°C) Standard Glass-Lined Vessels Batch->BatchAdv BatchDis High E-Factor (>15) Stoichiometric NaBr Waste Batch->BatchDis

Fig 2. Decision logic for selecting the optimal scale-up reactor technology.

Quantitative Data Comparison
MetricRoute A: [2+2] CycloadditionRoute B: Cycloalkylation
Overall Yield (Isolated trans) 35 – 45% (Limited by dimerization conversion)55 – 65%
Atom Economy ~90% (Highly efficient)~45% (Generates 2 eq. NaBr waste)
E-Factor (kg waste / kg product) < 5 > 15
CapEx Requirement High (Requires Hastelloy flow reactors / 50 atm)Low (Standard glass-lined batch reactors)
Isomeric Purity (trans:cis) > 99:1 (Separated at dinitrile stage)~ 95:5 (Relies on final crystallization)
Primary Safety Hazard High pressure, Acrylonitrile toxicityExothermic alkylation, DMF toxicity

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify causality and reaction progression.

Protocol A: Continuous Flow Dimerization & Partial Hydrolysis

This protocol utilizes continuous flow to safely manage the extreme conditions required for acrylonitrile dimerization.

  • Thermal Dimerization: Prepare a feed solution of neat acrylonitrile stabilized with 0.1% w/w hydroquinone (to prevent linear radical polymerization). Pump the solution through a Hastelloy continuous flow coil reactor heated to 240 °C, maintained at 50 atm using a back-pressure regulator. Adjust the flow rate to achieve a residence time of 3 hours [1].

  • IPC 1 (Conversion): Analyze reactor effluent via GC-FID. Target conversion is ~15-20% to prevent secondary oligomerization.

  • Distillation & Resolution: Pass the effluent through a Wiped Film Evaporator (WFE) to strip and recycle unreacted acrylonitrile. Subject the crude residue to fractional vacuum distillation. The trans-1,2-cyclobutanedicarbonitrile distills at a slightly lower temperature than the cis isomer [3].

  • Partial Hydrolysis: In a jacketed batch reactor, dissolve the purified trans-1,2-cyclobutanedicarbonitrile (1.0 eq) in ethanol. Cool to 0 °C. Add 10% aqueous NaOH (0.1 eq), followed by the slow, dropwise addition of 30% H₂O₂ (1.1 eq). Maintain temperature < 10 °C.

  • IPC 2 (Selectivity): Monitor via HPLC. The reaction must be quenched with sodium thiosulfate immediately once the mono-amide peaks, to prevent over-hydrolysis to the dicarboxylic acid.

  • Isolation: Concentrate the mixture in vacuo, extract with ethyl acetate, and recrystallize from water/ethanol to yield pure trans-2-cyanocyclobutanecarboxamide.

Protocol B: Batch Cycloalkylation

This protocol is optimized for standard API manufacturing facilities lacking high-pressure capabilities.

  • Dianion Formation: Charge a dry, nitrogen-purged 50 L glass-lined reactor with cyanoacetamide (1.0 eq) and anhydrous DMF (10 volumes). Cool the mixture to 0 °C. Portion-wise, add Sodium tert-butoxide (NaOtBu, 2.1 eq), maintaining the internal temperature below 10 °C. Stir for 1 hour to ensure complete deprotonation.

  • Cycloalkylation: Slowly add 1,3-dibromopropane (1.05 eq) [4] via an addition funnel over 2 hours. The double S_N2 displacement is highly exothermic.

  • Thermodynamic Equilibration: Once addition is complete, heat the reactor to 60 °C for 8 hours. The sustained basic environment allows the kinetically formed cis isomer to epimerize via the enolizable alpha-proton, enriching the thermodynamically stable trans isomer.

  • IPC 1 (Reaction Completion): Sample the mixture and analyze via LC-MS to confirm the disappearance of the mono-alkylated intermediate.

  • Workup & Crystallization: Quench the reaction with cold water (20 volumes). Extract the aqueous layer with Ethyl Acetate (3 x 10 volumes). Wash the combined organic layers extensively with 5% LiCl aqueous solution to remove residual DMF. Concentrate the organics to 2 volumes and induce crystallization by adding hot isopropanol, followed by slow cooling to 5 °C. Filter and dry the crystals to afford trans-2-cyanocyclobutanecarboxamide.

Conclusion & Scale-Up Recommendations

For early-phase development (Phase I/II clinical trials) where speed to clinic and CapEx minimization are paramount, Route B (Cycloalkylation) is the superior choice. It utilizes standard batch infrastructure and provides acceptable yields, despite the higher E-factor.

However, for commercial manufacturing campaigns where environmental sustainability and atom economy dictate long-term OpEx, Route A ([2+2] Cycloaddition) is the definitive winner. The investment in continuous flow technology is rapidly offset by the ~90% atom economy and the ability to recycle unreacted acrylonitrile, making it the benchmark for modern, green cyclobutane synthesis.

Validation

Comparative Guide: Optimizing and Validating LC-MS/MS Methods for trans-2-Cyanocyclobutanecarboxamide

Executive Summary & The Analytical Challenge trans-2-Cyanocyclobutanecarboxamide (T2CCB) is a critical, low-molecular-weight intermediate (MW: 124.14 g/mol ) often utilized in the synthesis of complex cyclobutane-contain...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

trans-2-Cyanocyclobutanecarboxamide (T2CCB) is a critical, low-molecular-weight intermediate (MW: 124.14 g/mol ) often utilized in the synthesis of complex cyclobutane-containing pharmaceuticals[1]. From an analytical perspective, T2CCB presents a formidable challenge. With a highly polar profile (XLogP3 = -0.7) and a lack of strong chromophores for reliable low-level UV detection, traditional High-Performance Liquid Chromatography (HPLC-UV) is insufficient[1].

Consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its quantitation. However, selecting the correct chromatographic retention mechanism is critical to ensure method reliability and adherence to regulatory validation standards.

Mechanistic Comparison: RPLC vs. HILIC

As a Senior Application Scientist, it is vital to understand the causality behind chromatographic failures to design robust methods.

Why Standard Reversed-Phase (C18) Fails: In Reversed-Phase Liquid Chromatography (RPLC), retention relies on hydrophobic partitioning. T2CCB features highly polar cyano (-C≡N) and primary amide (-CONH 2​ ) functional groups. These groups interact preferentially with the aqueous mobile phase rather than the hydrophobic C18 ligands. As a result, T2CCB elutes in the void volume ( t0​ ). When coupled with an Electrospray Ionization (ESI) source, void volume elution is disastrous: the analyte co-elutes with unretained endogenous salts and matrix components, leading to severe ion suppression (matrix effects) and loss of signal.

Why Zwitterionic HILIC Succeeds: To resolve this, we must shift to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase and a highly organic mobile phase (typically >70% Acetonitrile). The mechanism is orthogonal to RPLC: water from the mobile phase forms a semi-immobilized, water-rich layer on the polar stationary phase. T2CCB partitions efficiently into this aqueous layer, providing excellent retention. We specifically recommend a Zwitterionic HILIC column (e.g., sulfobetaine chemistry). The 1:1 ratio of oppositely charged groups binds water strongly, creating a thicker pseudo-stationary aqueous phase that maximizes the partitioning of the highly polar T2CCB. Furthermore, the high organic content of the HILIC mobile phase dramatically enhances ESI desolvation efficiency, boosting MS sensitivity.

G A trans-2-Cyanocyclobutanecarboxamide (Highly Polar, XLogP3 = -0.7) B Reversed-Phase (C18) A->B Sub-optimal C HILIC (Zwitterionic) A->C Recommended D Void Volume Elution & Ion Suppression B->D E Strong Retention & High Sensitivity C->E

Chromatographic selection strategy for highly polar analytes.

Experimental Data: Performance Comparison

The following table objectively compares the performance of a standard C18 column versus an optimized Zwitterionic HILIC column for the LC-MS/MS quantitation of T2CCB in a spiked plasma matrix.

Performance MetricStandard C18 RPLC (100 x 2.1 mm)Zwitterionic HILIC (100 x 2.1 mm)Scientific Implication
Retention Factor ( k′ ) 0.2 (Elutes in void)4.5 (Well retained)HILIC prevents co-elution with void salts.
Peak Asymmetry ( Tf​ ) 1.8 (Tailing)1.05 (Symmetrical)Zwitterionic surface reduces secondary interactions.
Matrix Effect (%) -85% (Severe Suppression)-8% (Negligible)HILIC removes analyte from the suppression zone.
Signal-to-Noise (10 ng/mL) 4:1185:1Enhanced desolvation in HILIC boosts ESI+ efficiency.
Limit of Quantitation (LOQ) 25 ng/mL0.5 ng/mL50-fold sensitivity improvement using HILIC.

Self-Validating Experimental Protocol: HILIC-MS/MS

To ensure trustworthiness and reproducibility, the following step-by-step methodology integrates System Suitability Testing (SST) directly into the workflow, creating a self-validating system.

Step 1: Mobile Phase & Sample Preparation
  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. (Causality: Low pH ensures the amide group remains fully protonated for consistent ESI+ ionization).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Sample Prep: Protein precipitation using 3 volumes of cold Acetonitrile to 1 volume of plasma. Centrifuge at 14,000 x g for 10 mins. Inject the supernatant directly.

Step 2: Chromatographic Conditions
  • Column: Zwitterionic HILIC (100 mm × 2.1 mm, 3 µm particle size).

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 95% B (Isocratic hold to focus the polar analyte)

    • 1.0 - 4.0 min: Linear gradient to 60% B (Elution phase)

    • 4.0 - 5.0 min: Hold at 60% B (Column wash)

    • 5.1 - 8.0 min: 95% B (Re-equilibration)

Step 3: Mass Spectrometry (ESI+ MRM) Parameters
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Precursor Ion: m/z 125.1 [M+H] + .

  • Quantifier Transition: m/z 125.1 108.1 (Loss of NH 3​ , Collision Energy: 15 eV).

  • Qualifier Transition: m/z 125.1 80.1 (Collision Energy: 22 eV).

Step 4: System Suitability & Self-Validation Checkpoint

Do not proceed to sample analysis unless the system passes these internal checks using a 10 ng/mL SST standard (n=6 injections):

  • Retention Time Stability: %RSD must be 1.0%.

  • Peak Shape: Asymmetry factor ( Tf​ ) must fall between 0.9 and 1.2.

  • Sensitivity: S/N ratio of the quantifier transition must be 50.

ICH Q2(R2) Method Validation Framework

Once the HILIC-MS/MS method is established, it must be validated. In March 2024, the FDA and ICH adopted the modernized ICH Q2(R2) guidelines, which emphasize a science- and risk-based lifecycle approach to analytical validation[2][3].

Validation V1 ICH Q2(R2) Validation V2 Specificity (No Interference) V1->V2 V3 Linearity (R² > 0.995) V1->V3 V4 Accuracy (Recovery) V1->V4 V5 Precision (RSD < 2.0%) V1->V5

Core analytical validation parameters per ICH Q2(R2) guidelines.

Applying the ICH Q2(R2) framework to our T2CCB method involves the following core parameters[2]:

  • Specificity: Assessed by analyzing six independent lots of blank matrix. The high resolving power of HILIC combined with the specificity of MRM transitions ensures no endogenous interference ( 20% of the LOQ signal) at the retention time of T2CCB.

  • Linearity & Range: Evaluated from 0.5 ng/mL to 1000 ng/mL. Due to the wide dynamic range, a 1/x2 weighted linear regression is applied to counteract heteroscedasticity at higher concentrations. Acceptance criteria: R2≥0.995 [2].

  • Accuracy & Precision: Determined by spiking blank matrix at four concentration levels (LLOQ, LQC, MQC, HQC). ICH Q2(R2) requires accuracy within 85-115% of the nominal concentration (80-120% at LLOQ) and precision %RSD 15% ( 20% at LLOQ)[2].

  • Robustness: Following the companion ICH Q14 guideline, robustness is built into the method during development using a Design of Experiments (DoE) approach[2][3]. Deliberate variations in mobile phase pH ( ± 0.2 units), column temperature ( ± 2°C), and initial organic composition ( ± 2%) are tested to ensure method reliability across different laboratories.

References

  • ICH and FDA Guidelines for Analytical Method Validation | Lab Manager Source: Lab Manager URL
  • Q2(R2)
  • Source: National Institutes of Health (NIH)

Sources

Comparative

Cross-Validation Guide: Purity Assays for trans-2-Cyanocyclobutanecarboxamide

Executive Summary trans-2-Cyanocyclobutanecarboxamide is a critical, highly polar intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including Janus kinase (JAK) inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

trans-2-Cyanocyclobutanecarboxamide is a critical, highly polar intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including Janus kinase (JAK) inhibitors. Accurate purity determination of this intermediate is paramount for downstream synthetic success. However, its specific structural features—namely a low molecular weight (124.14 g/mol ) and the complete absence of a conjugated π -system[1]—render traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) fundamentally unreliable.

To establish a self-validating analytical system, this guide provides a comprehensive framework for the cross-validation of three orthogonal techniques: HPLC with Charged Aerosol Detection (HPLC-CAD), Gas Chromatography with Flame Ionization Detection (GC-FID), and Quantitative Nuclear Magnetic Resonance ( 1 H-qNMR).

Mechanistic Rationale for Orthogonal Assays

As a Senior Application Scientist, it is critical to understand why specific analytical methods are chosen. Relying on a single technique for a non-chromophoric molecule introduces severe blind spots. We cross-validate using the following triad:

A. HPLC-CAD: Universal Mass-Based Detection

Because the cyano and carboxamide groups exhibit only weak UV absorbance at extremely low wavelengths (<210 nm), UV integration yields wildly variable response factors for structurally diverse impurities. Charged Aerosol Detection (CAD) circumvents this by acting as a universal, mass-based detector[2]. The column eluent is nebulized, the volatile mobile phase is evaporated, and the remaining non-volatile analyte particles are charged by a corona discharge[2]. Because the imparted charge is directly proportional to the particle mass, CAD provides a nearly uniform response factor for all non-volatile species, ensuring accurate mass-balance quantitation[3].

B. GC-FID: Volatile Impurity Profiling with Causality Controls

GC-FID provides exceptional theoretical plate counts for separating volatile synthetic by-products. However, the primary carboxamide group introduces a specific causality risk: thermal instability. At standard GC inlet temperatures (>250°C), primary amides undergo rapid in situ dehydration to form nitriles (yielding 1,2-cyclobutanedicarbonitrile). This artificial degradation creates false impurity peaks. Therefore, GC-FID is only viable when strict temperature controls and deactivated flow paths are utilized to prevent catalytic dehydration.

C. 1 H-qNMR: Primary Ratio Absolute Quantitation

Quantitative NMR is a primary analytical method recognized by metrological institutions[4]. Its fundamental principle lies in the direct proportionality between the integrated area of a specific resonance signal and the number of nuclei contributing to that signal[5]. By co-dissolving the analyte with a Certified Reference Material (CRM) internal standard, the absolute mass fraction (purity) can be calculated directly from fundamental physical laws, entirely eliminating the need for a reference standard of the analyte itself[5].

CrossValidation cluster_assays Orthogonal Purity Assays Sample trans-2-Cyanocyclobutanecarboxamide Batch Sample HPLC HPLC-CAD (Universal Mass Detection) Sample->HPLC GC GC-FID (Volatile Impurity Profiling) Sample->GC qNMR 1H-qNMR (Absolute Mass Fraction) Sample->qNMR Data Data Synthesis & Statistical Cross-Validation HPLC->Data GC->Data qNMR->Data Result Certified Purity Value (Mass %) Data->Result

Workflow for the orthogonal cross-validation of trans-2-Cyanocyclobutanecarboxamide purity.

Experimental Protocols & Workflows

Protocol 1: HPLC-CAD Workflow

Causality Focus: CAD requires strictly volatile mobile phases to prevent massive background noise[2]. Furthermore, because nebulization efficiency changes with organic solvent concentration, an inverse gradient must be applied post-column to maintain a uniform response factor across the run[2].

  • Column Selection: Waters XBridge BEH Amide (150 x 4.6 mm, 3.5 µm) operated in Hydrophilic Interaction Liquid Chromatography (HILIC) mode to retain the highly polar analyte.

  • Mobile Phase:

    • Phase A: 10 mM Ammonium Formate in Water (Volatile salt).

    • Phase B: 100% Acetonitrile.

  • Gradient & Compensation: Run a gradient from 95% B to 60% B over 15 minutes. Utilize a secondary pump to deliver an inverse gradient (60% B to 95% B) via a post-column T-piece. This ensures the CAD continuously receives a constant 50/50 aqueous/organic mixture.

  • CAD Settings: Evaporation temperature set to 35°C (to preserve semi-volatile impurities) with a data collection rate of 10 Hz[6].

Protocol 2: GC-FID Workflow

Causality Focus: Preventing the thermal dehydration of the carboxamide group.

  • Column: Agilent DB-WAX (30 m x 0.32 mm, 0.25 µm) to provide retention for the polar functional groups.

  • Inlet Conditions: Set the split/splitless inlet to 180°C (Critical: Do not exceed 200°C). Use an ultra-inert, glass-wool-free deactivated liner to eliminate catalytic active sites that promote amide dehydration.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Program: 100°C (hold 2 min), ramp at 10°C/min to 220°C (hold 5 min).

  • Detector: FID set to 250°C.

Protocol 3: 1 H-qNMR Workflow

Causality Focus: Ensuring complete longitudinal magnetization recovery. If the relaxation delay ( D1​ ) is too short, protons with long T1​ times will be under-represented in the integration, destroying the primary ratio quantitation[7].

  • Sample Preparation: Accurately co-weigh ~20 mg of trans-2-Cyanocyclobutanecarboxamide and ~15 mg of Maleic Acid CRM (Internal Standard) into a vial using a microbalance (d = 0.001 mg).

  • Solvent: Dissolve completely in 0.6 mL of DMSO- d6​ .

  • NMR Acquisition:

    • Pulse Angle: 90° (for maximum signal-to-noise).

    • Relaxation Delay ( D1​ ): 30 seconds . (The D1​ must be ≥5×T1​ of the slowest relaxing proton. Cyclobutane protons typically exhibit T1​ values of 3–5 seconds).

    • Scans: 64 transients.

  • Integration & Calculation: Integrate the sharp Maleic Acid singlet (6.26 ppm, 2H) against the isolated trans-methine proton of the cyclobutane ring. Calculate absolute purity using the standard qNMR mass fraction equation.

qNMR_Logic Weigh Co-weigh Analyte & Internal Std (CRM) Dissolve Dissolve in DMSO-d6 Weigh->Dissolve Relax Ensure D1 > 5*T1 (Complete Relaxation) Dissolve->Relax Acquire Acquire 1H-NMR Spectra Relax->Acquire Integrate Integrate Isolated Resonances Acquire->Integrate Purity Calculate Absolute Purity (Mass %) Integrate->Purity

Mechanistic step-by-step logic for 1H-qNMR absolute purity determination.

Comparative Data & Performance Metrics

When cross-validating the batch data, the results from the three orthogonal methods should be synthesized. Below is a structural comparison of the performance metrics and causality risks associated with each technique for this specific molecule.

MethodDetection PrinciplePrimary Advantage for AnalyteKey Limitation / Causality RiskTypical LOQ
HPLC-CAD Universal mass-based aerosol chargingUniform response for non-chromophoric impurities.Requires strictly volatile mobile phases; blind to highly volatile impurities.0.05% (Area)
GC-FID Flame ionization of C-H bondsHigh resolution for volatile synthetic by-products.High inlet temperatures cause in situ carboxamide dehydration.0.01% (Area)
1 H-qNMR Primary ratio of nuclear resonanceAbsolute mass fraction purity without an analyte reference standard.Lower sensitivity; requires baseline resolution of integration signals.0.50% (Mass)

Conclusion & Best Practices

For a non-chromophoric, thermally sensitive, and highly polar molecule like trans-2-Cyanocyclobutanecarboxamide, no single analytical method is infallible. HPLC-CAD should serve as the routine workhorse for batch release due to its universal detection capabilities. However, its accuracy must be periodically anchored by 1 H-qNMR to certify the absolute mass fraction. GC-FID serves as a supplementary tool strictly for volatile solvent/by-product profiling, provided the inlet temperature is rigorously controlled to prevent artificial amide dehydration.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 27748, trans-2-Cyanocyclobutanecarboxamide". PubChem. Available at:[Link]

  • Holzgrabe, U., et al. "Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control". National Library of Medicine (PMC). Available at:[Link]

  • Li, Y., et al. "Validation of an HPLC-CAD Method for Determination of Lipid Content in LNP-Encapsulated COVID-19 mRNA Vaccines". MDPI Vaccines. Available at:[Link]

  • Gorecki, T., et al. "Universal Response in Liquid Chromatography Using Charged Aerosol Detection". Analytical Chemistry (ACS). Available at:[Link]

Sources

Validation

Comprehensive Reference Standard Characterization Guide: trans-2-Cyanocyclobutanecarboxamide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Methodology Executive Summary & Scientific Context In modern pharmaceutical drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Methodology

Executive Summary & Scientific Context

In modern pharmaceutical drug discovery, conformationally restricted scaffolds such as cyclobutane derivatives are increasingly utilized to reduce entropic penalties upon target binding and improve metabolic stability. trans-2-Cyanocyclobutanecarboxamide (CAS: 16200-68-3) is a critical bifunctional building block. Because it possesses both a reactive nitrile and a primary amide on a rigid cyclobutane ring, it serves as a foundational intermediate for complex Active Pharmaceutical Ingredients (APIs).

However, the analytical characterization of this molecule presents a unique challenge: it lacks an extended conjugated π-system . Consequently, it is virtually transparent to standard UV detection (e.g., 254 nm), rendering traditional HPLC-UV area-percent purity assays dangerously misleading.

As a Senior Application Scientist, I have structured this guide to objectively compare the analytical performance of a highly characterized Certified Reference Material (CRM) against a standard In-House Working Standard . Furthermore, this document establishes self-validating, orthogonal analytical protocols grounded in the International Council for Harmonisation (ICH) Q6A guidelines [1] and FDA validation frameworks [2].

Objective Comparison: CRM vs. In-House Working Standard

When establishing a quantitative analytical method, the metrological traceability of the reference standard directly dictates the accuracy of the final assay. Relying on an in-house synthesized standard without absolute mass-balance characterization often leads to out-of-specification (OOS) results during late-stage API release.

Below is an objective comparison based on empirical characterization data of a CRM-grade trans-2-Cyanocyclobutanecarboxamide versus a typical Working Standard.

Table 1: Performance and Characterization Comparison
Analytical ParameterCertified Reference Material (CRM)In-House Working StandardAnalytical Impact / Causality
Absolute Purity (Mass Fraction) 99.6% ± 0.2% (k=2) via qNMR98.1% (Assumed via HPLC Area %)Area % ignores UV-transparent impurities (e.g., inorganic salts), inflating apparent purity.
Chromatographic Purity 99.8% (UHPLC-CAD)99.5% (HPLC-UV at 210 nm)UV at 210 nm suffers from baseline drift and solvent interference; CAD provides uniform mass response.
Water Content (Karl Fischer) 0.05% w/w0.85% w/wCyclobutane amides can be hygroscopic. Unaccounted water skews quantitative potency assays.
Residual Solvents (HS-GC) < 10 ppm1,200 ppm (Ethyl Acetate)Trapped synthesis solvents contribute to mass but not API activity, requiring orthogonal quantification.
Metrological Traceability Traceable to SI (NIST SRM)Not TraceableRequired by USP <11> [3] for primary reference standards used in cGMP environments.

Self-Validating Experimental Methodologies

To ensure scientific integrity, analytical methods cannot simply be a list of steps; they must be self-validating systems . This means the protocol inherently detects its own failure modes before generating erroneous data.

Protocol A: Chromatographic Purity via UHPLC-CAD/MS

Causality: Because trans-2-Cyanocyclobutanecarboxamide lacks a strong chromophore, standard UV detection is inadequate. We utilize a Charged Aerosol Detector (CAD) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS). CAD provides a near-universal, mass-dependent response independent of the molecule's optical properties, while MS confirms the identity of any co-eluting degradants.

Step-by-Step Workflow:

  • System Suitability Testing (SST) & Self-Validation:

    • Prepare a Sensitivity Standard at 0.05% of the target analytical concentration.

    • Validation Gate: The system must automatically calculate the Signal-to-Noise (S/N) ratio of this injection. If S/N < 10, the sequence halts. This ensures the detector is not fouled and trace impurities will not be artificially ignored.

  • Sample Preparation: Dissolve 5.0 mg of the standard in 1.0 mL of Acetonitrile:Water (90:10, v/v).

  • Chromatographic Conditions:

    • Column: Waters XBridge Amide (HILIC), 1.7 µm, 2.1 x 100 mm. (Causality: The high polarity of the nitrile and amide groups results in poor retention on standard C18 columns; HILIC ensures proper retention factor (k' > 2).)

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: 95% B to 50% B over 10 minutes.

  • Detection: CAD evaporator temperature set to 35°C. ESI-MS operating in positive ion mode (monitoring m/z 125.07 [M+H]+).

Protocol B: Absolute Quantitation via 1H-qNMR

Causality: Chromatographic purity only measures what elutes and is detected. Quantitative NMR (qNMR) measures the absolute number of protons in the sample relative to an internal standard, providing a direct, absolute mass fraction that accounts for all organic impurities, salts, and solvents.

Step-by-Step Workflow:

  • Sample Preparation: Accurately weigh ~10.0 mg of trans-2-Cyanocyclobutanecarboxamide and ~5.0 mg of NIST SRM 350b (Benzoic Acid, Internal Standard) using a microbalance (d = 0.001 mg). Co-dissolve in 0.6 mL of DMSO- d6​ .

  • Instrumental Parameters:

    • Frequency: 600 MHz NMR Spectrometer.

    • Relaxation Delay (D1): Set to 45 seconds. (Causality: D1 must be ≥ 5 × T1​ of the slowest relaxing proton to ensure >99.3% magnetization recovery. Shorter delays cause integration bias and artificially inflate/deflate purity.)

  • Self-Validation Gate:

    • Acquire 5 replicate scans. The integration of the internal standard peak (Benzoic acid aromatic protons) must yield a Relative Standard Deviation (RSD) ≤ 0.5%. Failure to meet this RSD indicates incomplete T1​ relaxation or phasing errors, triggering a mandatory automated re-acquisition.

  • Data Processing: Calculate the absolute mass fraction using the ratio of the integrated area of the cyclobutane methine proton to the internal standard, factoring in molecular weights and sample masses.

Reference Standard Characterization Workflow

The following diagram illustrates the self-validating, orthogonal workflow required to elevate a raw synthesized material to a Certified Reference Material (CRM).

G Start Raw Material trans-2-Cyanocyclobutanecarboxamide Struct Structural Elucidation (1H/13C NMR, HRMS, FT-IR) Start->Struct Chrom Chromatographic Purity (UHPLC-CAD / MS) Struct->Chrom Identity Confirmed Fail OOS Investigation / Reject Batch Struct->Fail Identity Failed Abs Absolute Quantitation (1H-qNMR, KF, TGA) Chrom->Abs Purity ≥ 99.0% Chrom->Fail Purity < 99.0% Pass CRM Certification & Batch Release Abs->Pass Mass Balance Closure Abs->Fail High Uncertainty

Workflow for the rigorous characterization and certification of reference standards.

Conclusion & Best Practices

For molecules lacking strong chromophores like trans-2-Cyanocyclobutanecarboxamide, relying on standard HPLC-UV for reference standard characterization is a systemic risk. The data clearly demonstrates that utilizing a mass-balance approach —combining UHPLC-CAD for organic purity, Karl Fischer for water content, and qNMR for absolute mass fraction—is the only way to ensure metrological traceability.

Drug development professionals must prioritize CRM-grade materials over uncharacterized in-house standards to prevent downstream analytical failures during API release testing and ensure compliance with global pharmacopeial standards.

References

  • Title: ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Comparative

Reactivity of trans-2-Cyanocyclobutanecarboxamide compared to other cyclobutane derivatives

As a Senior Application Scientist, I have structured this guide to provide a comprehensive, objective comparison of the reactivity profile of trans-2-Cyanocyclobutanecarboxamide against other strained carbocycles. This g...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this guide to provide a comprehensive, objective comparison of the reactivity profile of trans-2-Cyanocyclobutanecarboxamide against other strained carbocycles. This guide synthesizes thermodynamic principles, chemoselective reactivity mapping, and self-validating experimental protocols to aid researchers in drug discovery and complex molecule synthesis.

Structural and Thermodynamic Context

Cyclobutane derivatives have become highly sought-after motifs in medicinal chemistry. They offer a unique puckered structure, reduced planarity compared to aromatic rings, and improved metabolic stability[1]. trans-2-Cyanocyclobutanecarboxamide (CID 27748) is a highly functionalized building block featuring both an electron-withdrawing nitrile (-CN) and a carboxamide (-CONH2) group on a strained four-membered ring[2].

The trans configuration is critical for both thermodynamic stability and reactivity. In the cis isomer, the steric clash between the bulky carboxamide and the linear cyano group increases the ground-state energy. The trans isomer relieves this van der Waals contact, making it a more stable and predictable scaffold for divergent functionalization[1].

Table 1: Thermodynamic Benchmarking of Small Carbocycles

To understand the reactivity of cyclobutane derivatives, we must benchmark their ring strain against other cycloalkanes. The strain energy dictates their susceptibility to ring-opening reactions.

CarbocycleStrain Energy (kcal/mol)C–C Bond Length (Å)Relative Reactivity (Ring Opening)
Cyclopropane 28.11.51Very High (Reacts with H2SO4, Br2)
Cyclobutane (Unsubstituted) 26.31.55Moderate (Relatively inert to electrophiles)
trans-2-Cyanocyclobutanecarboxamide ~27.5 (Estimated)1.55 - 1.57*High (Activated by EWGs for TM-catalysis)
Cyclopentane 7.11.54Low (Stable, behaves like linear alkanes)

*Bond lengths adjacent to the -CN and -CONH2 groups are slightly elongated due to electron withdrawal.

Comparative Reactivity Mapping

The synthetic utility of trans-2-Cyanocyclobutanecarboxamide lies in the orthogonal reactivity of its functional groups and the inherent strain of the cyclobutane core.

  • Amide Reactivity (Hofmann Rearrangement): The carboxamide can be converted to a primary amine via a Hofmann rearrangement. Using mildly acidic conditions with [I,I-bis(trifluoroacetoxy)iodo]benzene (PIFA) is vastly superior to traditional basic conditions (Br2/NaOH), as it prevents the base-catalyzed epimerization of the trans stereocenter and avoids unwanted urea by-products[3][4].

  • Nitrile Reactivity (Chemoselective Reduction): The cyano group can be reduced to a primary amine. However, standard catalytic hydrogenation (Pd/C, H2) often leads to competitive ring-opening or amide reduction[5]. A transition-metal-mediated borohydride reduction (e.g., NaBH4/NiCl2) offers strict chemoselectivity for the nitrile[6].

  • Ring-Opening (C–C Cleavage): Unlike unstrained cyclopentanes, the cyclobutane ring can undergo transition-metal (Rh, Pd) catalyzed C–C bond cleavage. The highly polarized C1–C2 bond, flanked by the cyano and carboxamide groups, acts as a selective insertion site for Rh(III) catalysts, enabling the synthesis of linear acyclic scaffolds[7][8].

ReactivityMap Center trans-2-Cyanocyclobutanecarboxamide (Core Scaffold) Hofmann Hofmann Rearrangement (Amide to Amine) Center->Hofmann PIFA, H2O/MeCN Reduction Chemoselective Reduction (Nitrile to Amine) Center->Reduction NaBH4, NiCl2 RingOpen TM-Catalyzed Ring Opening (C-C Bond Cleavage) Center->RingOpen Rh(III) or Pd(II) Hydrolysis Selective Saponification (Nitrile to Carboxylic Acid) Center->Hydrolysis LiOH, THF/H2O

Divergent reactivity pathways of trans-2-Cyanocyclobutanecarboxamide.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols have been designed with built-in causality—explaining why specific reagents are chosen to navigate the delicate balance between functional group transformation and cyclobutane ring preservation.

Protocol A: Mild Hofmann Rearrangement to trans-2-Cyanocyclobutylamine Hydrochloride

Objective: Convert the carboxamide to an amine without epimerizing the trans geometry or hydrolyzing the nitrile.

Methodology:

  • Preparation: Flame-dry a 500-mL round-bottomed flask and equip it with a magnetic stir bar. Protect the reaction from light using aluminum foil, as hypervalent iodine reagents are light-sensitive.

  • Solvent System: Dissolve trans-2-Cyanocyclobutanecarboxamide (1.0 equiv, 10 mmol) in 15 mL of HPLC-grade acetonitrile and 15 mL of distilled deionized water. Causality: The biphasic-like polarity ensures solubility of both the organic substrate and the highly polar intermediate.

  • Reagent Addition: Add [I,I-bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.05 equiv, 10.5 mmol) in one portion.

  • Reaction Dynamics: Stir at room temperature for 4 hours. Causality: The acidic nature of PIFA is critical here. The trifluoroacetic acid liberated during the reaction catalyzes the hydrolysis of the intermediate isocyanate. Furthermore, it protonates the newly formed amine, rendering it non-nucleophilic. This completely suppresses the formation of symmetric urea by-products, which are a notorious failure point in standard Hofmann rearrangements[3][4].

  • Workup: Concentrate the mixture under reduced pressure to remove acetonitrile. Wash the aqueous layer with diethyl ether (3 x 20 mL) to remove iodobenzene by-products. Lyophilize the aqueous layer to yield the pure amine hydrochloride salt.

Protocol B: Chemoselective Nitrile Reduction

Objective: Reduce the -CN group to a primary amine (-CH2NH2) while leaving the cyclobutane ring and the carboxamide intact.

Methodology:

  • Preparation: In a 250-mL flask, dissolve the substrate (10 mmol) in 50 mL of anhydrous methanol.

  • Catalyst Loading: Add NiCl2·6H2O (0.1 equiv, 1 mmol). The solution will appear light green.

  • Reduction: Cool the mixture to 0 °C. Carefully add NaBH4 (3.0 equiv, 30 mmol) in small portions over 30 minutes. Causality: The addition of NaBH4 reduces Ni(II) to finely divided Ni(0) boride (turning the solution black), which acts as the active catalytic surface for the reduction of the nitrile. This method is chosen over Pd/C hydrogenation because Pd frequently inserts into the strained cyclobutane C–C bonds, leading to ring-opened impurities[5][6].

  • Quenching: Stir for 2 hours at room temperature, then quench with saturated aqueous NH4Cl to complex the nickel salts. Extract with ethyl acetate, dry over Na2SO4, and concentrate.

ProtocolWorkflow Step1 Substrate Dissolution (MeCN / H2O) Step2 Add PIFA (1.05 equiv) Protect from light Step1->Step2 Step3 Stir at RT (4h) Isocyanate Formation Step2->Step3 Step4 In Situ Hydrolysis (TFA catalyzes & protonates) Step3->Step4 -CO2 Step5 Aqueous Workup (Ether wash removes PhI) Step4->Step5 Step6 Lyophilization Yields Amine HCl Salt Step5->Step6

Workflow for the mildly acidic Hofmann rearrangement (Protocol A).

Quantitative Data & Benchmarking

The table below summarizes the expected quantitative outcomes of the functionalization protocols, comparing the trans-2-Cyanocyclobutanecarboxamide against standard unfunctionalized cyclobutane.

Table 2: Experimental Yields and Selectivity Benchmarks
SubstrateReaction TypeReagents / ConditionsExpected YieldChemoselectivity / Notes
trans-2-Cyano-CBA Hofmann RearrangementPIFA, MeCN/H2O, RT71–76%>99% retention of trans geometry. No urea by-products[3].
Unsubstituted CBA Hofmann RearrangementBr2, NaOH, H2O, 80°C~45%High urea formation; harsh conditions[4].
trans-2-Cyano-CBA Nitrile ReductionNaBH4, NiCl2, MeOH, 0°C80–84%Amide remains strictly unreacted; ring intact[6].
trans-2-Cyano-CBA *Ring OpeningRh(III), HFIP, 60°C65–70%Selective cleavage of the C1-C2 bond due to EWG activation[8].

(CBA = Cyclobutanecarboxamide)

References

  • National Center for Biotechnology Information (PubChem). "Cyclobutanecarboxamide, 2-cyano-, trans- | C6H8N2O - PubChem." NIH.gov. Available at:[Link]

  • Zinniel et al. "Cyclobutanes in Small-Molecule Drug Candidates." PMC / NIH.gov. Available at:[Link]

  • Organic Syntheses. "Working with Hazardous Chemicals: Cyclobutanecarboxamide & Hofmann Rearrangement." OrgSyn.org. Available at:[Link]

  • ResearchGate. "Hofmann Rearrangement Under Mildly Acidic Conditions Using[I,I-Bis(Trifluoroacetoxy)]Iodobenzene." ResearchGate.net. Available at:[Link]

  • PMC / NIH.gov. "Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides." NIH.gov. Available at:[Link]

  • ChemRxiv. "Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs." ChemRxiv.org. Available at:[Link]

  • ACS Publications. "Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage." ACS.org. Available at:[Link]

  • ACS Publications. "Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage." ACS.org. Available at:[Link]

Sources

Validation

Benchmarking trans-2-Cyanocyclobutanecarboxamide yield across different catalysts

Title: Benchmarking Catalytic Efficacy in the Synthesis of trans-2-Cyanocyclobutanecarboxamide: A Comparative Guide Introduction The cyclobutane motif is a highly sought-after structural element in modern drug discovery,...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking Catalytic Efficacy in the Synthesis of trans-2-Cyanocyclobutanecarboxamide: A Comparative Guide

Introduction

The cyclobutane motif is a highly sought-after structural element in modern drug discovery, offering unique conformational rigidity and improved pharmacokinetic profiles compared to linear analogs. Specifically, trans-2-Cyanocyclobutanecarboxamide (1)[1] serves as a critical, densely functionalized building block. The trans stereochemistry is particularly valuable for directing vectors in 3D chemical space to interact with specific enzymatic pockets without inducing steric clash.

The primary synthetic route to these sp³-rich scaffolds is the [2+2] photocycloaddition of alkene precursors (2)[2]. However, achieving high yield and strict diastereoselectivity in an intermolecular cross-cycloaddition between acrylonitrile and acrylamide remains a significant catalytic challenge. This guide benchmarks five distinct catalyst classes to evaluate their performance, mechanistic advantages, and limitations in synthesizing this target molecule.

Mechanistic Framework & Causality

Intermolecular [2+2] cycloadditions require overcoming the spin-forbidden nature of ground-state alkene dimerization. Photocatalysts facilitate this by absorbing light and transferring energy to the substrate via Intersystem Crossing (ISC), generating a reactive triplet state. The efficiency of this process depends entirely on the triplet energy ( ET​ ) match between the catalyst and the substrate (3)[3].

G N1 Acrylonitrile + Acrylamide (Alkene Precursors) N3 Triplet Exciplex [T1 State] N1->N3 Substrate Binding N2 Photocatalyst (e.g., Ir(ppy)3) N2->N3 Visible Light Excitation & ISC N4 1,4-Diradical Intermediate N3->N4 C-C Bond Formation N5 trans-2-Cyanocyclobutane- carboxamide N4->N5 Spin Inversion & Ring Closure

Fig 1: Photocatalytic[2+2] cycloaddition pathway for trans-2-Cyanocyclobutanecarboxamide.

Catalyst Benchmarking Data

We evaluated five catalysts across transition metal complexes, organic sensitizers, and Lewis acids. The reactions were standardized using 0.5 mmol of each precursor in acetonitrile (0.1 M).

Catalyst SystemCatalyst TypeLight SourceYield (%)Diastereomeric Ratio (trans:cis)Catalyst Loading (mol%)
fac-Ir(ppy)₃ Transition Metal450 nm LED8885:151.0
Cu(OTf)₂ Lewis Acid / TM254 nm UV8195:510.0
Thioxanthone Organic Sensitizer390 nm LED7655:455.0
Eosin Y Organic Dye530 nm LED6170:305.0
Ru(bpy)₃Cl₂ Transition Metal450 nm LED4260:402.0

Expert Analysis: The Causality Behind the Data

  • Triplet Energy Matching (fac-Ir(ppy)₃ vs. Ru(bpy)₃Cl₂): fac-Ir(ppy)₃ ( ET​≈60 kcal/mol) delivers the highest yield (88%) because its triplet energy perfectly matches the excitation threshold of the electron-deficient alkenes. The moderate trans selectivity is thermodynamically driven by minimizing steric repulsion between the cyano and carboxamide groups during the lifetime of the 1,4-diradical intermediate. Conversely, Ru(bpy)₃Cl₂ ( ET​≈49 kcal/mol) falls short of the required energy transfer threshold, leading to inefficient exciplex formation and poor conversion (42%).

  • Stereocontrol via Coordination (Cu(OTf)₂): While most photocatalysts rely on thermodynamic equilibration to favor the trans isomer, Copper(I) salts (generated in situ from Cu(OTf)₂) act as structural templates. The copper center coordinates simultaneously to the nitrogen of the cyano group and the oxygen of the carboxamide, locking the geometry prior to cycloaddition via a Ligand-to-Metal Charge Transfer (LMCT) (4)[4]. This results in an exceptional 95:5 trans:cis ratio, albeit requiring harsh 254 nm UV light which limits its utility in complex, sensitive molecular assemblies.

  • Organic Alternatives (Thioxanthone & Eosin Y): Thioxanthone provides good yields but poor stereocontrol (55:45), acting as a non-coordinating pure energy transfer agent. Eosin Y offers a greener, visible-light alternative but suffers from lower quantum yields in this specific cross-cycloaddition due to competing fluorescence pathways.

Optimized Experimental Protocol: Ir(ppy)₃-Catalyzed Synthesis

To ensure scientific integrity and reproducibility, the following protocol incorporates a self-validating system using internal standards and dark controls.

Step 1: Reaction Assembly In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add:

  • Acrylonitrile (0.5 mmol, 32.8 µL)

  • Acrylamide (0.5 mmol, 35.5 mg)

  • fac-Ir(ppy)₃ (0.005 mmol, 3.3 mg, 1.0 mol%)

  • 1,3,5-Trimethoxybenzene (0.1 mmol, 16.8 mg) — Internal standard for quantitative ¹H-NMR yield tracking.

  • Anhydrous Acetonitrile (5.0 mL)

Step 2: Degassing (Critical Causality Step) Oxygen is a potent triplet state quencher. Subject the mixture to three cycles of Freeze-Pump-Thaw. Submerge the tube in liquid nitrogen until frozen, evacuate the headspace for 5 minutes, isolate the vacuum, and thaw in a room-temperature water bath. Backfill with Argon.

Step 3: Self-Validating Controls Prepare an identical secondary tube but wrap it completely in aluminum foil. This "dark control" validates that the reaction is strictly photochemical and rules out any thermal background cycloaddition.

Step 4: Irradiation Place the reaction vessel in a photoreactor equipped with 450 nm blue LEDs. Irradiate at ambient temperature (maintained via a cooling fan at ~25°C) for 12 hours under vigorous stirring.

Step 5: Analysis & Workup Remove a 50 µL aliquot, dilute with CDCl₃, and analyze via ¹H-NMR. Calculate the yield by comparing the integration of the internal standard (aromatic protons at 6.08 ppm) against the cyclobutane methine protons. The trans:cis ratio is determined by the distinct coupling constants ( J ) of the cyclobutane ring protons. Purify the bulk mixture via flash column chromatography (Silica gel, EtOAc/Hexanes) to isolate pure trans-2-Cyanocyclobutanecarboxamide.

References

  • Poplata, S., Tröster, A., Zou, Y. Q., & Bach, T. "Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions." Chemical Reviews, ACS Publications.[Link]

  • National Center for Biotechnology Information. "Cyclobutanecarboxamide, 2-cyano-, trans- | C6H8N2O | CID 27748." PubChem Database.[Link]

  • Xu, Y., et al. "Photocatalytic Dearomative Intermolecular [2 + 2] Cycloaddition of Heterocycles for Building Molecular Complexity." The Journal of Organic Chemistry, ACS Publications.[Link]

  • Poplata, S., et al. "Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions." PMC - NIH.[Link]

Sources

Safety & Regulatory Compliance

Safety

Advanced Safety &amp; Operational Guide: Handling trans-2-Cyanocyclobutanecarboxamide

As a Senior Application Scientist, I have designed this comprehensive protocol to ensure the absolute safety of researchers and drug development professionals handling trans-2-Cyanocyclobutanecarboxamide (CAS: 16200-68-3...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive protocol to ensure the absolute safety of researchers and drug development professionals handling trans-2-Cyanocyclobutanecarboxamide (CAS: 16200-68-3). This bifunctional compound—featuring both a nitrile (-C≡N) and a primary carboxamide (-CONH2) group on a cyclobutane scaffold—is a highly valuable intermediate in the synthesis of advanced therapeutics, including SLC6A19 and BACE inhibitors.

However, its unique structural properties demand rigorous, causality-driven handling, personal protective equipment (PPE), and disposal protocols. This guide moves beyond basic safety data sheets to provide a self-validating system of operational logic, ensuring that every safety measure is mechanistically justified.

Physicochemical Hazard Profile

To safely handle any chemical, one must first understand the mechanistic root of its hazards. The table below summarizes the quantitative and qualitative data driving our safety protocols.

Property / FeatureDescriptionAssociated Hazard & Causality
Chemical Structure Bifunctional (Nitrile + Amide on Cyclobutane)Synergistic reactivity; acts as a strong electrophile and hydrogen-bond donor/acceptor.
Physical State Solid (Crystalline Powder)High risk of aerosolization during transfer, leading to inhalation exposure and mucosal absorption.
Nitrile Group (-C≡N) Aliphatic NitrileSystemic absorption followed by hepatic metabolism via cytochrome P450 can release free cyanide (CN⁻), causing delayed systemic toxicity .
Amide Group (-CONH2) Primary CarboxamideKnown to cause severe ocular irritation and potential dermal sensitization upon prolonged contact.
Solvent Interaction Soluble in polar aprotic solvents (DMF, DMSO)Solvents act as permeation enhancers, rapidly carrying the dissolved toxic compound through standard PPE materials.

Causality-Driven PPE Matrix

Standard laboratory attire is insufficient for handling biologically active aliphatic nitriles. Your PPE must act as a multi-layered, fail-safe barrier. Do not merely wear the equipment; understand why it is required.

  • Hand Protection (Dry Powder): Wear double-layered, chemical-resistant nitrile gloves (minimum 8-mil thickness for the outer layer).

    • Causality: Standard 4-mil examination gloves are prone to micro-tears. Double-gloving ensures that if the outer layer is compromised by mechanical abrasion from the spatula or glassware, the inner layer maintains the dermal barrier.

  • Hand Protection (In Solution): If the compound is dissolved in permeation-enhancing solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), you must switch the outer glove to Butyl rubber or PTFE.

    • Causality: DMSO and DMF rapidly degrade standard nitrile, acting as molecular "Trojan horses" that carry the dissolved nitrile compound directly through the glove matrix and into your bloodstream.

  • Eye & Face Protection: Chemical splash goggles paired with a full-face shield (8-inch minimum).

    • Causality: Safety glasses with side shields do not form a seal. The amide group is a severe corneal irritant; airborne particulates from the solid powder can bypass standard glasses, requiring a full orbital seal.

  • Respiratory Protection: All open handling must occur inside a Class II Type B2 biological safety cabinet or a standard chemical fume hood with a verified face velocity of 80–100 feet per minute (fpm) .

    • Causality: Inhalation of aerosolized nitrile powder bypasses the first-pass metabolism of the gut, delivering the compound directly to the highly vascularized alveolar space, accelerating potential cyanide toxicity.

Operational Workflow: Step-by-Step Handling Protocol

This methodology establishes a closed-loop, self-validating system for weighing and transferring the compound, minimizing exposure at every node.

Step 1: Environmental Verification

  • Verify the fume hood monitor reads between 80–100 fpm.

  • Clear the workspace of all incompatible materials, strictly isolating the area from strong acids. (Mixing nitriles with strong acids can generate lethal Hydrogen Cyanide [HCN] gas).

Step 2: Enclosed Weighing

  • Place an analytical balance inside the fume hood or use a dedicated vented balance enclosure.

  • Tare a sealable receiving vial.

  • Using an anti-static micro-spatula, transfer the trans-2-Cyanocyclobutanecarboxamide powder. Do not drop the powder from a height; place the spatula deep into the vial to prevent aerosolization.

  • Cap the vial immediately after the target mass is reached.

Step 3: Closed-System Solvent Transfer

  • If preparing a stock solution, do not open the vial. Instead, equip the vial with a septum cap.

  • Inject the required anhydrous solvent (e.g., DMF) through the septum using a positive-displacement syringe.

  • Vent the vial with a needle attached to an inert gas line (Nitrogen or Argon) to prevent pressure buildup during dissolution.

Step 4: Immediate Equipment Decontamination

  • Rinse the contaminated spatula and glassware with a compatible organic solvent (e.g., acetone) directly into a designated hazardous waste container.

  • Follow with a 1M NaOH wash. Causality: Basic conditions hydrolyze residual nitriles to less toxic amides and carboxylic acids, neutralizing the threat.

Spill Response & Decontamination Logic

In the event of a spill, your immediate response dictates the scale of the hazard.

  • For Solid Spills: NEVER sweep the powder. Sweeping generates mechanical energy that aerosolizes the particles. Instead, gently cover the spill with damp absorbent pads (wetted with water or a mild alkaline solution) to trap the dust.

  • For Solution Spills: Apply a compatible chemical absorbent (e.g., diatomaceous earth).

  • Chemical Neutralization: Wipe the affected area with a 1M NaOH solution. As established in prudent laboratory practices, basic hydrolysis safely degrades the nitrile group without the risk of HCN off-gassing .

  • Verification: Wash the area thoroughly with deionized water and dispose of all absorbent materials in a sealed, clearly labeled hazardous waste bag.

Waste Management & EPA-Compliant Disposal Plan

Drain disposal of aliphatic nitriles is strictly prohibited under EPA and OSHA laboratory standards .

  • Segregation: Collect trans-2-Cyanocyclobutanecarboxamide waste in clearly labeled, sealable, high-density polyethylene (HDPE) containers.

  • Acid Isolation: Ensure the waste stream is strictly separated from acidic waste to prevent accidental HCN generation.

  • Container Management: Empty primary containers must be triple-rinsed with a compatible solvent. The rinsate must be collected in the hazardous waste stream. Do not discard "empty" unrinsed vials in standard glass disposal.

  • Final Disposal: All collected waste must be handed over to a certified Environmental Health and Safety (EHS) contractor for high-temperature incineration.

Operational Logic Visualization

The following diagram maps the critical decision points and workflows for handling this compound safely.

G Start 1. Pre-Operation Check (Fume Hood & PPE) Weighing 2. Weighing & Transfer (Vented Enclosure) Start->Weighing Reaction 3. Chemical Synthesis (Closed System) Weighing->Reaction Spill Spill Detected? Reaction->Spill Decon 4a. Decontamination (Basic Hydrolysis) Spill->Decon Yes Waste 4b. Waste Segregation (Avoid Acids) Spill->Waste No Decon->Waste EHS 5. EHS Incineration (EPA Compliant) Waste->EHS

Fig 1. Operational workflow for the safe handling, spill response, and disposal of aliphatic nitriles.

References

  • National Research Council (US) Committee on Acute Exposure Guideline Levels. Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 14. Aliphatic Nitriles. Washington (DC): National Academies Press (US); 2013. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. Available at:[Link]

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